2,3-Dihydrobenzofuran-5-Carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYOLVAXVPOIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350321 | |
| Record name | 2,3-Dihydrobenzofuran-5-Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76429-73-7 | |
| Record name | 2,3-Dihydrobenzofuran-5-Carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydrobenzo[b]furan-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthetic Strategies for 2,3-Dihydrobenzofuran-5-Carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 2,3-dihydrobenzofuran-5-carboxylic acid, a crucial heterocyclic building block in medicinal chemistry and materials science.[1][2][3] The document details a key synthetic methodology, including experimental protocols and quantitative data, to facilitate its application in research and development.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₉H₈O₃.[1][4] Its structure, featuring a fused benzofuran core with a carboxylic acid group at the 5-position, makes it a valuable intermediate in the synthesis of complex organic molecules and pharmacologically active agents.[1][2][3] Derivatives have shown potential in targeting cellular pathways relevant to cancer research.[1] This guide focuses on practical and documented methods for its preparation.
Core Synthesis Pathways
The synthesis of this compound can be approached through several strategic routes. The most prominently documented and direct method involves the oxidation of a precursor aldehyde. Other potential, more general strategies include the cyclization of appropriately substituted phenolic compounds and direct carboxylation of the dihydrobenzofuran ring system.[1]
-
Oxidation of 2,3-Dihydrobenzofuran-5-carbaldehyde: This is a direct and high-yielding method for obtaining the target carboxylic acid.
-
Intramolecular Cyclization: General strategies for forming the dihydrobenzofuran ring can be adapted, typically involving the cyclization of a phenolic compound with a suitable side chain.[1]
-
Carboxylation Reactions: Direct introduction of a carboxylic acid group onto the 2,3-dihydrobenzofuran scaffold is a potential but less specifically documented route for this isomer.[1]
This guide will focus on the detailed experimental protocol for the oxidation pathway due to the availability of specific procedural data.
Pathway 1: Oxidation of 2,3-Dihydrobenzofuran-5-carbaldehyde
This synthetic route utilizes the readily available 2,3-dihydrobenzofuran-5-carbaldehyde as the starting material. The aldehyde is oxidized to the corresponding carboxylic acid using a bromine-based oxidizing agent in an acidic medium.
Experimental Protocol
The following protocol is based on a documented procedure for the synthesis of this compound from its corresponding aldehyde.[5]
Materials:
-
2,3-Dihydro-1-benzofuran-5-carbaldehyde
-
Glacial Acetic Acid
-
Sodium Acetate (NaOAc)
-
Bromine (Br₂)
-
Saturated aqueous solution of Sodium Thiosulfate (Na₂S₂O₃)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of 2,3-dihydro-1-benzofuran-5-carbaldehyde (1.0 g, 6.75 mmol) is prepared in glacial acetic acid (8 ml).
-
Sodium acetate (664 mg, 8.1 mmol) is added to the solution.
-
The mixture is cooled to 10°C.
-
Bromine (0.7 ml, 13.5 mmol) is added slowly to the cooled reaction mixture.
-
The reaction is stirred for 2 hours at room temperature.
-
Following the reaction period, the mixture is diluted with a saturated aqueous solution of sodium thiosulfate (10 ml).
-
The mixture is then washed with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The organic extracts are combined, dried over sodium sulfate, and concentrated in vacuo to yield the final product.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,3-Dihydro-1-benzofuran-5-carbaldehyde | [5] |
| Molar Mass (Start) | 148.16 g/mol | [6] |
| Molar Mass (Product) | 164.16 g/mol | [1] |
| Yield | 91% (1.4 g) | [5] |
| Reaction Time | 2 hours | [5] |
| Reaction Temperature | 10°C to Room Temperature | [5] |
General Experimental Workflow
The overall process from reaction setup to product isolation follows a standard synthetic chemistry workflow.
References
- 1. Buy this compound | 76429-73-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound|CAS 76429-73-7 [rlavie.com]
- 5. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]
- 6. 2,3-Dihydrobenzofuran-5-carboxaldehyde | C9H8O2 | CID 735901 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrobenzofuran-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₉H₈O₃. It features a bicyclic structure composed of a benzene ring fused to a dihydrofuran ring, with a carboxylic acid group attached at the 5-position. This molecule serves as a valuable building block in medicinal chemistry and materials science, with its derivatives showing promise in various therapeutic areas, including as potential anticancer agents. A thorough understanding of its physicochemical properties is crucial for its application in synthesis, formulation, and drug design. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, along with generalized experimental protocols for their determination and a representative synthetic workflow.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | - |
| Molecular Weight | 164.16 g/mol | [1] |
| CAS Number | 76429-73-7 | [1] |
| Melting Point | 185 °C | [1] |
| Boiling Point (Predicted) | 336.6 ± 31.0 °C | - |
| Density (Predicted) | 1.345 g/cm³ | [1] |
| pKa (Predicted) | 4.54 ± 0.20 | - |
| Appearance | Beige solid | - |
| Purity | 97% Min. | [1] |
Experimental Protocols
The following sections detail generalized experimental methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block of the apparatus alongside a thermometer.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Melting Point Range: The melting point is reported as the range between T1 and T2.
pKa Determination
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution.
Methodology (Potentiometric Titration):
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol or methanol to ensure solubility.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized.
logP (Octanol-Water Partition Coefficient) Determination
The partition coefficient (logP) is a measure of the lipophilicity of a compound, representing its distribution between an immiscible organic (n-octanol) and aqueous phase.
Methodology (Shake-Flask Method):
-
Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing, followed by separation.
-
Sample Preparation: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A measured volume of the sample solution is mixed with an equal volume of the other phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for equilibrium to be reached.
-
Phase Separation: The two phases are allowed to separate completely.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Solubility Determination
Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.
Methodology (Equilibrium Shake-Flask Method):
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Sample Separation: The undissolved solid is removed by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Solubility Value: The determined concentration represents the solubility of the compound in that solvent at the specified temperature.
Synthetic Workflow
The synthesis of this compound can be achieved through various routes. A common approach involves the cyclization of a suitably substituted phenol. The following diagram illustrates a representative synthetic pathway.
Caption: A representative synthetic workflow for this compound.
Conclusion
This technical guide provides essential physicochemical data and standardized methodologies relevant to this compound. The presented information is intended to support researchers and drug development professionals in their efforts to utilize this versatile compound in their scientific endeavors. Accurate characterization of these fundamental properties is a prerequisite for successful application in synthesis, formulation, and the design of novel bioactive molecules.
References
A Comprehensive Technical Guide to 2,3-Dihydrobenzofuran-5-Carboxylic Acid
This technical guide provides an in-depth overview of 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a significant heterocyclic organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its identification, properties, synthesis, and applications, particularly within medicinal chemistry.
Chemical Identification and Properties
This compound is a heterocyclic organic compound featuring a benzofuran core structure.[1] This structure consists of a fused benzene and a dihydrofuran ring, with a carboxylic acid functional group attached at the 5-position.[1] Its unique molecular architecture makes it a valuable building block in various scientific fields, including pharmaceuticals and materials science.[1][2]
The compound is officially identified by the Chemical Abstracts Service (CAS) with the number 76429-73-7.[1][3][4][5] This unique identifier is assigned by the Chemical Abstracts Service, a division of the American Chemical Society, to ensure unambiguous identification in scientific literature and databases.[1]
Table 1: Core Identification and Physicochemical Properties
| Identifier | Value |
| CAS Number | 76429-73-7[1][3][4][6] |
| IUPAC Name | 2,3-dihydro-1-benzofuran-5-carboxylic acid[1] |
| Molecular Formula | C₉H₈O₃[1][4] |
| Molecular Weight | 164.16 g/mol [1] |
| Synonyms | 2,3-Dihydrobenzo[b]furan-5-carboxylic acid[3][4] |
| InChI Key | YXYOLVAXVPOIMA-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1COC2=C1C=C(C=C2)C(=O)O[1] |
| Purity (Typical) | ≥97%[3][6] |
| Storage Conditions | 2-8°C, in a cool, dry place with the container sealed.[4][6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several routes. Common strategies include the cyclization of phenolic compounds, oxidation of dihydrobenzofurans, and carboxylation reactions using appropriate precursors and catalysts.[1] Below is a representative experimental protocol for the hydrolysis of an ester precursor, a common final step in multi-step syntheses.
Experimental Protocol: Ester Hydrolysis to Carboxylic Acid
This procedure is adapted from a general method for the hydrolysis of benzofuran carboxylate esters.[7]
-
Dissolution: Dissolve the corresponding ester precursor (e.g., ethyl 2,3-dihydrobenzofuran-5-carboxylate) (1.0 equiv.) in a mixed solvent system of tetrahydrofuran (THF), methanol (MeOH), and water (typically in a 1:1:1 ratio).[7]
-
Saponification: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH, 2 M solution, 4.0 equiv.), to the reaction mixture.[7]
-
Reaction: Stir the resulting solution at an elevated temperature (e.g., 70°C) overnight, preferably under an inert nitrogen atmosphere to prevent side reactions.[7]
-
Acidification: After cooling, carefully acidify the reaction mixture to a pH of 1 using a strong acid like hydrochloric acid (HCl, 1 M solution). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.[7]
-
Isolation and Purification:
-
Remove the organic solvents (THF, MeOH) under reduced pressure to enhance product precipitation.[7]
-
If the product does not fully precipitate, perform an extraction with an organic solvent such as ethyl acetate (3 x 15 mL).[7]
-
Combine the organic extracts, dry over an anhydrous salt like sodium sulfate, filter, and concentrate in vacuo to yield the crude this compound.[7][8]
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as acetone/hexane.[8]
-
Applications in Drug Discovery and Development
The 2,3-dihydrobenzofuran scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds.[9] this compound, in particular, serves as a crucial intermediate and building block for the synthesis of novel therapeutic agents.[1][2][10]
Key Therapeutic Areas:
-
Anticancer Agents: Derivatives of this compound have demonstrated significant potential as anticancer agents.[1][2][10] Research has shown that these derivatives can be cytotoxic to various cancer cell lines, including colon (HCT-15), gastric (NUGC-3), and lung (NCI-H23) cancer cells.[11]
-
G Protein-Coupled Receptor (GPCR) Targeting: The molecule is used as a scaffold for developing new drugs that target GPCRs, which are implicated in a wide array of diseases.[1][10]
-
Anti-inflammatory Activity: Benzofuran derivatives have been investigated for their anti-inflammatory properties.[9] Some studies indicate that they can inhibit the production of nitric oxide, a key mediator in inflammatory processes.[9]
Mechanism of Action: Inhibition of the NF-κB Pathway
A primary mechanism for the anticancer effects of this compound derivatives is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1][10] The NF-κB pathway is critically involved in regulating cancer cell proliferation and survival.[1] By inhibiting this pathway, these compounds can induce programmed cell death (apoptosis) in cancer cells, highlighting their therapeutic potential.[1][9]
Spectroscopic Data Interpretation
Structural elucidation of this compound and its derivatives relies heavily on spectroscopic methods.
-
Infrared (IR) Spectroscopy: Carboxylic acids exhibit two highly characteristic absorptions: a very broad O–H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretch between 1710 and 1760 cm⁻¹.[12] The conjugated nature of the carbonyl group in this molecule would place the C=O absorption in the lower end of this range.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton of the carboxyl group typically appears as a broad singlet far downfield, often near 12 ppm.[12] The protons on the dihydrofuran ring (at positions 2 and 3) and the aromatic protons would appear in their respective characteristic regions, with coupling patterns providing structural information.
-
¹³C NMR: The carbon of the carboxyl group is expected to resonate in the range of 165-185 ppm.[12]
-
This guide consolidates essential technical data for this compound, providing a foundation for its use in research and development. Its versatile structure continues to make it a compound of high interest in the pursuit of novel materials and therapeutics.
References
- 1. Buy this compound | 76429-73-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 2,3-Dihydrobenzo[b]furan-5-carboxylicacid - Advanced Biochemicals [advancedbiochemicals.com]
- 4. This compound|CAS 76429-73-7 [rlavie.com]
- 5. 76429-73-7・2,3-dihydro-1-benzofuran-5-carboxylic acid・2,3-dihydro-1-benzofuran-5-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. China this compound CAS No.: 76429-73-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. prepchem.com [prepchem.com]
- 9. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
molecular structure and conformation of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
An In-depth Technical Guide on the Molecular Structure and Conformation of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the molecular structure, conformation, and physicochemical properties of this compound (CAS: 76429-73-7). It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document consolidates data on the compound's structural characteristics, spectroscopic signatures, and biological significance, with a particular focus on its role as a versatile scaffold in medicinal chemistry. Detailed experimental and computational methodologies for its characterization are presented, alongside visualizations of its structure and relevant biological pathways to facilitate a deeper understanding of its scientific importance.
Introduction
This compound is a heterocyclic organic compound featuring a bicyclic framework where a benzene ring is fused to a dihydrofuran ring.[1] Its molecular formula is C₉H₈O₃, and it has a molecular weight of 164.16 g/mol .[1] The presence of a carboxylic acid group at the 5-position of the benzofuran core enhances its reactivity and solubility, making it a valuable building block in organic synthesis.[1]
This molecule has garnered significant attention in medicinal chemistry, serving as a key intermediate and structural scaffold for the development of novel therapeutic agents.[1][2] Derivatives of 2,3-dihydrobenzofuran have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[3][4] Notably, it is a crucial precursor for compounds designed to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a critical target in cancer therapy, and for molecules targeting G protein-coupled receptors (GPCRs).[1][2] Its applications also extend to materials science, where it is used to synthesize advanced polymers with unique thermal and photoconductive properties.[1][5]
Physicochemical and Structural Properties
The structural architecture of this compound is defined by its fused ring system and the attached carboxylic acid functional group.[1] This unique combination of features dictates its chemical behavior and potential for further modification.
| Property | Value | Reference |
| IUPAC Name | 2,3-dihydro-1-benzofuran-5-carboxylic acid | [1] |
| CAS Number | 76429-73-7 | [1] |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Canonical SMILES | C1COC2=C1C=C(C=C2)C(=O)O | [1] |
| InChI Key | YXYOLVAXVPOIMA-UHFFFAOYSA-N | [1] |
| Physical State | Solid at room temperature | [1] |
| Purity (Commercial) | 90-97% | [1][6] |
Molecular Structure and Conformation
The three-dimensional structure of this compound is characterized by the non-planar conformation of the dihydrofuran ring fused to the planar benzene ring.[7] While a definitive single-crystal X-ray diffraction study for this specific compound is not widely published, data from derivatives and computational modeling provide significant insights into its likely conformation.
The carboxylic acid group's orientation relative to the aromatic ring is a key conformational feature. In similar aromatic carboxylic acids, the -OH group of the carboxyl moiety can adopt either a synplanar or antiplanar conformation.[8] The synplanar form, where the O=C-O-H dihedral angle is close to 0°, is typically the most stable.[8] The conformation is crucial as it influences intermolecular interactions, such as the formation of hydrogen-bonded dimers in the solid state, a common characteristic of carboxylic acids.[8][9]
Caption: 2D structure of this compound.
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the identity and elucidating the structure of this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
| Nucleus | Chemical Shift (ppm) | Description | Reference |
| ¹H | ~12.0 - 13.0 | Singlet, broad; acidic proton of the carboxyl group | [7][10] |
| ¹H | ~6.8 - 7.4 | Multiplets; aromatic protons on the benzene ring | [7] |
| ¹H | ~3.2 - 4.0 | Multiplets; diastereotopic protons of the dihydrofuran ring (CH₂) | [7][11] |
| ¹³C | ~170 | Carboxyl carbon (C=O) | [7] |
| ¹³C | ~110 - 150 | Aromatic carbons | [7] |
The signal for the carboxylic acid proton is typically broad and its chemical shift is dependent on concentration and solvent due to hydrogen bonding.[10][12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Description | Reference |
| 2500 - 3300 | Very broad; O-H stretching of the hydrogen-bonded carboxylic acid | [12] |
| 1710 - 1760 | Strong; C=O stretching of the carboxyl group. The dimeric form typically absorbs around 1710 cm⁻¹. | [12] |
Experimental and Computational Methodologies
A combination of experimental and computational techniques is employed to fully characterize the structure and conformation of this compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions.[7][13]
Caption: General experimental workflow for single-crystal X-ray crystallography.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for predicting the molecular geometry, vibrational frequencies, and electronic properties of molecules.[9][14] This approach allows for the study of different conformers and provides insights that complement experimental data.
Caption: A typical workflow for Density Functional Theory (DFT) analysis.
Biological Relevance and Signaling Pathways
Derivatives of this compound have shown significant potential as anticancer agents, primarily through the inhibition of the NF-κB signaling pathway.[1][15] This pathway is constitutively active in many cancers and plays a key role in promoting cell proliferation, survival, and inflammation.[4][15] By inhibiting this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells.
Caption: Inhibition of the canonical NF-κB pathway by 2,3-dihydrobenzofuran derivatives.
Conclusion
This compound is a molecule of considerable scientific interest due to its unique structural properties and its role as a versatile synthetic intermediate. Its non-planar dihydrofuran ring fused to an aromatic system, combined with a reactive carboxylic acid group, provides a robust scaffold for the design of novel compounds. While detailed crystallographic data on the parent molecule remains elusive, a combination of spectroscopic analysis and computational modeling provides a clear picture of its structure and conformation. Its established link to the inhibition of key biological pathways, such as NF-κB, underscores its importance in modern drug discovery and development, particularly in the search for new anticancer therapeutics.
References
- 1. Buy this compound | 76429-73-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 2,3-Dihydrobenzo[b]furan-5-carboxylicacid - Advanced Biochemicals [advancedbiochemicals.com]
- 7. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 13. moodle2.units.it [moodle2.units.it]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Solubility and Stability of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrobenzofuran-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol .[1] This molecule features a benzofuran core structure, where a benzene ring is fused to a dihydrofuran ring, with a carboxylic acid group attached at the 5-position. The presence of the carboxylic acid moiety significantly influences its physicochemical properties, including solubility and reactivity, making it a valuable scaffold in medicinal chemistry and materials science.[1]
This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited publicly available quantitative data for this specific compound, information on the closely related analogue, Benzofuran-2-carboxylic acid, is provided for comparative purposes. This guide also details standardized experimental protocols for determining these properties and explores the biological context of this structural class through relevant signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity (commercial) | 90-97% | [1] |
Solubility
For reference, the solubility of the structurally related compound, Benzofuran-2-carboxylic acid , is provided in the table below. It is important to note that the hydrogenation of the furan ring in this compound may alter its solubility profile compared to the fully aromatic Benzofuran-2-carboxylic acid.
Table 1: Solubility of Benzofuran-2-carboxylic acid in Various Solvents
| Solvent | Solubility Description | Reference |
| Methanol | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Water | Partially soluble | [2] |
Stability
The stability of this compound is a critical parameter for its storage, handling, and formulation. While specific stability data is scarce, potential degradation pathways can be inferred from the chemical structure. The ester and amide linkages are susceptible to hydrolysis under acidic or basic conditions. The benzofuran ring system may be susceptible to oxidative degradation.
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to elucidate the degradation pathways and identify potential degradation products.
Table 2: Potential Degradation Pathways for this compound
| Stress Condition | Potential Degradation Pathway |
| Acidic/Basic Hydrolysis | Hydrolysis of the dihydrofuran ring, decarboxylation. |
| Oxidation | Oxidation of the dihydrofuran ring, potentially leading to ring opening. |
| Thermal | Decarboxylation at elevated temperatures. |
| Photolytic | Photodegradation may occur depending on the chromophore's absorption profile. |
Experimental Protocols
Detailed methodologies for assessing the solubility and stability of this compound are provided below. These are generalized protocols that can be adapted for specific experimental needs.
Solubility Determination: Shake-Flask Method
This method is a standard approach for determining the equilibrium solubility of a compound in a specific solvent.
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, phosphate buffer at a specific pH) in a sealed container.
-
Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or moles per unit volume (e.g., mol/L).
Stability-Indicating HPLC Method for Forced Degradation Studies
A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of stability.
-
Chromatographic System:
-
Column: A C18 reversed-phase column is typically suitable for this type of compound.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of the parent compound and its degradation products. The pH of the aqueous buffer should be optimized for peak shape and retention.
-
Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
-
Forced Degradation Study Design:
-
Acid Hydrolysis: The compound is dissolved in a dilute acidic solution (e.g., 0.1 N HCl) and heated.
-
Base Hydrolysis: The compound is dissolved in a dilute basic solution (e.g., 0.1 N NaOH) and heated.
-
Oxidative Degradation: The compound is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature or with gentle heating.
-
Thermal Degradation: The solid compound or a solution is exposed to elevated temperatures (e.g., 60-80°C).
-
Photostability: The solid compound or a solution is exposed to UV and visible light in a photostability chamber.
-
-
Sample Analysis: Samples are withdrawn at various time points, neutralized if necessary, diluted, and injected into the HPLC system.
-
Data Analysis: The percentage of the remaining intact compound and the formation of degradation products are calculated over time. Peak purity analysis is performed to ensure that the chromatographic peak of the parent compound does not co-elute with any degradation products.
Visualization of Workflows and Pathways
Experimental Workflow for Stability Studies
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Biological Context: Relevant Signaling Pathways
Derivatives of this compound have been investigated for their activity in various biological pathways, notably the NF-κB and PPARα signaling pathways, which are important targets in cancer and metabolic diseases, respectively.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in many diseases, including cancer.
References
An In-depth Technical Guide to the Key Chemical Reactions of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical reactions involving 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a vital heterocyclic building block in medicinal chemistry and materials science. The unique structure, featuring a dihydrobenzofuran core and a reactive carboxylic acid group, allows for a wide array of chemical transformations. This document details the experimental protocols, quantitative data, and logical workflows for key reactions, enabling researchers to effectively utilize this versatile compound in synthesis and drug discovery.
Esterification (Fischer-Speier Esterification)
Esterification of this compound is a fundamental transformation, typically achieved via the Fischer-Speier method. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] The use of excess alcohol can drive the equilibrium towards the formation of the ester product.[1]
Experimental Protocol (Representative)
The following protocol is a standard Fischer esterification procedure for aromatic carboxylic acids and is directly applicable.[3]
-
Reaction Setup: In a round-bottomed flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ~10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is often complete within 1-5 hours.[3]
-
Work-up: After cooling to room temperature, the reaction mixture is poured into water. The aqueous solution is then neutralized with a base, such as sodium bicarbonate.
-
Extraction: The ester product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).[3][4]
-
Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.[3][4] Further purification can be achieved by distillation or column chromatography.
Data Presentation: Fischer Esterification
| Parameter | Value / Condition | Reference |
| Substrate | Aromatic Carboxylic Acid | [3] |
| Reagent | Methanol (Excess) | [3] |
| Catalyst | Concentrated H₂SO₄ | [1][3] |
| Temperature | Reflux | [3] |
| Reaction Time | 45 min - 1 hour | [3][5] |
| Typical Yield | High (Varies with substrate) | [1][2] |
Workflow Diagram: Esterification```dot
Caption: Two-step, One-pot Amidation Workflow.
Reduction to Primary Alcohol
The carboxylic acid functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). [6][7]Weaker reagents such as sodium borohydride (NaBH₄) are generally not effective for this transformation. [7]The reaction proceeds via an aluminum-carboxylate complex and an intermediate aldehyde which is immediately reduced further. [8]
Experimental Protocol (Representative)
This general procedure is for the LiAlH₄ reduction of carboxylic acids. [6][8]Extreme caution must be exercised as LiAlH₄ reacts violently with water and other protic solvents.
-
Reaction Setup: To a stirred suspension of LiAlH₄ (1.5-3.0 eq) in a dry ether solvent (e.g., anhydrous diethyl ether or THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in the same dry solvent dropwise.
-
Reaction: After the addition is complete, the mixture is typically warmed to room temperature and then heated to reflux until the reaction is complete (monitored by TLC). The initial acid-base reaction between LiAlH₄ and the carboxylic acid will produce hydrogen gas. [6]3. Quenching (Fieser workup): The reaction is carefully quenched by cooling to 0 °C and the sequential, dropwise addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water. This procedure is critical for safety and for precipitating the aluminum salts.
-
Filtration and Extraction: The resulting solid is filtered off, and the filter cake is washed thoroughly with the ether solvent. The filtrate contains the product.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude alcohol, (2,3-dihydrobenzofuran-5-yl)methanol, which can be purified by column chromatography or distillation.
Data Presentation: LiAlH₄ Reduction
| Parameter | Value / Condition | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [6][7] |
| Stoichiometry | 1.5 - 3.0 equivalents of LiAlH₄ | [9] |
| Solvent | Anhydrous Diethyl Ether or THF | [6][8] |
| Temperature | 0 °C to Reflux | [6] |
| Work-up | Sequential H₂O, aq. NaOH, H₂O (Fieser) | [6] |
| Product | Primary Alcohol | [7][9] |
Workflow Diagram: Reduction
Caption: LiAlH₄ Reduction of Carboxylic Acid to Alcohol.
Decarboxylation
The removal of the carboxylic acid group (decarboxylation) from aromatic carboxylic acids typically requires harsh conditions, such as high temperatures. However, the reaction can be facilitated by transition metal catalysts, most notably copper salts. [10][11]
Experimental Protocol (Representative)
The following protocol is based on a microwave-assisted, copper-catalyzed protodecarboxylation of aromatic carboxylic acids. [10]
-
Reaction Setup: In a microwave vial, combine the aromatic carboxylic acid (1.0 eq), Copper(I) oxide (Cu₂O, e.g., 1-5 mol%), and a suitable ligand such as 1,10-phenanthroline (2-10 mol%).
-
Solvent: Add a high-boiling point solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of NMP and quinoline.
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to a high temperature (e.g., 190 °C) for a short duration (5-15 minutes). [10]4. Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with water and/or dilute acid to remove the solvent and catalyst residues. The organic layer is dried and concentrated, and the product (2,3-dihydrobenzofuran) is purified by chromatography.
Data Presentation: Copper-Catalyzed Decarboxylation
| Parameter | Value / Condition | Reference |
| Catalyst | Cu₂O or CuBr | [10][11] |
| Ligand | 1,10-Phenanthroline or TMEDA | [10][11] |
| Solvent | NMP / Quinoline | [10] |
| Temperature | 140 - 190 °C (Microwave or Conventional) | [10][11] |
| Reaction Time | 5 - 15 minutes (Microwave) | [10] |
| Product | 2,3-Dihydrobenzofuran | [10] |
Logical Diagram: Decarboxylation
Caption: Copper-Catalyzed Decarboxylation Pathway.
Electrophilic Aromatic Substitution: Halogenation & Nitration
The benzene ring of the dihydrobenzofuran system is activated towards electrophilic aromatic substitution by the ether oxygen at position 1. The carboxylic acid at position 5 is a deactivating, meta-directing group. The overall regioselectivity will be determined by the interplay of these two directing effects. The positions ortho to the activating ether group (positions 4 and 6) are the most likely sites for substitution.
Bromination
Electrophilic bromination of activated aromatic rings can be achieved using reagents like N-Bromosuccinimide (NBS). [12][13]
Experimental Protocol (Representative for Bromination)
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as DMF or an chlorinated solvent.
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. Purification by recrystallization or column chromatography will yield the brominated product(s).
Nitration
Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). [14][15]
Experimental Protocol (Representative for Nitration)
-
Nitrating Mixture: In a flask cooled in an ice bath (0-5 °C), slowly add concentrated nitric acid to concentrated sulfuric acid (typically a 1:1 volume ratio). [15]2. Substrate Addition: To the cold nitrating mixture, slowly add this compound, ensuring the temperature remains low.
-
Reaction: Stir the reaction at low temperature for a specified time (e.g., 1-3 hours).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid product is collected by filtration.
-
Purification: The crude product is washed thoroughly with water until the washings are neutral and then purified, typically by recrystallization.
Data Presentation: Electrophilic Substitution
| Reaction | Reagent | Catalyst/Solvent | Temperature | Expected Product(s) | Reference |
| Bromination | N-Bromosuccinimide (NBS) | DMF | Room Temp. | 4-bromo and/or 6-bromo derivative | [12][13] |
| Nitration | Conc. HNO₃ | Conc. H₂SO₄ | 0 - 10 °C | 4-nitro and/or 6-nitro derivative | [14][16] |
Logical Diagram: Electrophilic Substitution Sites
Caption: Predicted Regioselectivity for Electrophilic Substitution.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. athabascau.ca [athabascau.ca]
- 3. personal.tcu.edu [personal.tcu.edu]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. cerritos.edu [cerritos.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. Reduction of Carboxylic Acids by LiAlH<sub>4</sub> | Ambeed [ambeed.com]
- 10. afinitica.com [afinitica.com]
- 11. future4200.com [future4200.com]
- 12. Bromination - Common Conditions [commonorganicchemistry.com]
- 13. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 14. kbr.com [kbr.com]
- 15. quora.com [quora.com]
- 16. stmarys-ca.edu [stmarys-ca.edu]
2,3-Dihydrobenzofuran-5-Carboxylic Acid: A Core Heterocyclic Scaffold for Modern Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dihydrobenzofuran-5-carboxylic acid is a heterocyclic organic compound featuring a bicyclic framework where a benzene ring is fused to a dihydrofuran ring, with a carboxylic acid group at the 5-position.[1] This unique structural architecture provides a partially rigid scaffold that is of significant interest in medicinal chemistry and materials science.[1] Its utility as a versatile building block stems from the reactivity of the carboxylic acid group, which allows for diverse functionalization, and the dihydrobenzofuran core, which is a key pharmacophore in numerous biologically active molecules.[2][3] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a technical resource for professionals in drug discovery and chemical research.
Physicochemical and Structural Data
This compound is a beige solid at room temperature.[2] The presence of the carboxylic acid group enhances its reactivity and potential for hydrogen bonding compared to non-carboxylated analogues.[1] Key identifying and physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 76429-73-7 | [1][2] |
| Molecular Formula | C₉H₈O₃ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| IUPAC Name | 2,3-dihydro-1-benzofuran-5-carboxylic acid | [1] |
| Melting Point | 185 °C or 194 - 197 °C | [2][4] |
| Boiling Point | 336.6 ± 31.0 °C (Predicted) | [2] |
| Density | 1.344 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 4.54 ± 0.20 (Predicted) | [2] |
| Appearance | Beige solid | [2] |
| Canonical SMILES | C1COC2=C1C=C(C=C2)C(=O)O | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step sequence involving the formylation of 2,3-dihydrobenzofuran, followed by oxidation of the resulting aldehyde.
Experimental Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-5-carboxaldehyde (via Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic rings like 2,3-dihydrobenzofuran.[5][6] The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7]
Materials:
-
2,3-Dihydrobenzofuran
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Ice bath
-
Aqueous sodium acetate or sodium bicarbonate solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool the chosen solvent (e.g., DMF or DCM) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled solvent with vigorous stirring. If using a co-solvent, DMF is added prior to the POCl₃ to form the Vilsmeier reagent.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.
-
Add a solution of 2,3-dihydrobenzofuran in the reaction solvent dropwise to the Vilsmeier reagent, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and then heat gently (e.g., 40-60 °C) for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2,3-dihydrobenzofuran-5-carboxaldehyde.
Experimental Protocol 2: Oxidation to this compound
The aldehyde functional group is readily oxidized to a carboxylic acid using a variety of oxidizing agents. The following protocol utilizes bromine in acetic acid.[4]
Materials:
-
2,3-Dihydrobenzofuran-5-carboxaldehyde (1.0 g, 6.75 mmol)
-
Glacial acetic acid (8 ml)
-
Sodium acetate (664 mg, 8.1 mmol)
-
Bromine (0.7 ml, 13.5 mmol)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2,3-dihydrobenzofuran-5-carboxaldehyde in glacial acetic acid in a suitable reaction flask.[4]
-
Add sodium acetate to the solution.[4]
-
Cool the mixture to 10 °C using an ice/water bath.[4]
-
Slowly add bromine dropwise to the stirred solution.[4]
-
After the addition, remove the ice bath and stir the reaction at room temperature for 2 hours.[4]
-
Quench the reaction by diluting with a saturated aqueous solution of sodium thiosulfate (10 ml).[4]
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.[4]
-
Extract the product with ethyl acetate.[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the desired this compound (yield reported as 91%).[4]
Chemical Reactivity and Derivatization
The primary site of reactivity is the carboxylic acid group, which can undergo standard transformations such as esterification, reduction to an alcohol, and conversion to an acyl chloride followed by amidation.[1] These reactions are crucial for incorporating the scaffold into larger, more complex molecules. Amide bond formation is particularly important in medicinal chemistry for creating libraries of compounds for biological screening.
Experimental Protocol 3: General Amide Coupling (HATU-mediated)
Amide coupling reagents facilitate the formation of an amide bond under mild conditions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a common and efficient reagent for this purpose.[8]
Materials:
-
This compound (1 equivalent)
-
Desired primary or secondary amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, sodium bicarbonate solution, brine)
Procedure:
-
Dissolve this compound in anhydrous DMF in a dry reaction flask under a nitrogen atmosphere.[8]
-
Add the amine to the solution, followed by the base, DIEA.[8]
-
Add HATU portion-wise to the stirred solution at room temperature.[8]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[8]
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2,3-dihydrobenzofuran-5-carboxamide.
Applications in Drug Discovery and Materials Science
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, and its carboxylic acid derivative is a key intermediate for synthesizing therapeutic agents.
-
Anticancer Research: Derivatives have been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway.[1][3] This pathway is crucial for cancer cell proliferation and survival, making its inhibition a key therapeutic strategy.[3]
-
GPCR Targeting: The scaffold is used to develop ligands for G protein-coupled receptors (GPCRs).[3] Notably, derivatives have been designed as potent and selective cannabinoid receptor 2 (CB2) agonists, which are being investigated for the treatment of neuropathic pain.
-
Materials Science: As a monomer precursor, it is used in the synthesis of advanced polymers with unique properties like photoconductivity and enhanced thermal stability, suitable for applications in electronics and high-performance materials.[4]
Mechanism of Action: NF-κB Pathway Inhibition
The canonical NF-κB pathway is a central regulator of inflammation and cell survival. In resting cells, the NF-κB dimer (typically p50/p65) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Pro-inflammatory stimuli trigger the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The freed NF-κB dimer then translocates to the nucleus, where it binds to DNA and initiates the transcription of target genes involved in inflammation and cell proliferation. Small molecule inhibitors derived from this compound can interfere with this cascade, for instance, by inhibiting the activity of the IKK complex or the nuclear translocation of NF-κB.[2][3]
Conclusion
This compound stands out as a high-value heterocyclic building block. Its straightforward synthesis and the versatile reactivity of its carboxylic acid handle provide a robust platform for chemical exploration. The demonstrated success of its derivatives in modulating critical biological pathways, particularly in oncology and neuropharmacology, underscores its importance for drug development professionals. Furthermore, its utility in creating functional polymers highlights its broader potential in materials science. This guide has provided the foundational data and protocols necessary for researchers to effectively utilize this powerful scaffold in their synthetic and discovery programs.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB activation by small molecules as a therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
The Evolving Landscape of 2,3-Dihydrobenzofuran-5-Carboxylic Acid: A Technical Overview of its Latent Biological Activities
For Immediate Release
This technical guide serves as a comprehensive resource on the emerging biological and therapeutic potential of 2,3-Dihydrobenzofuran-5-Carboxylic Acid and its closely related analogues. While direct research on the 5-carboxylic acid isomer is still in nascent stages, extensive studies on its derivatives, particularly at the 2-position, have unveiled promising avenues for drug discovery, primarily in the realms of oncology and anti-inflammatory applications. This document synthesizes the available quantitative data, details key experimental methodologies, and visualizes the core signaling pathway implicated in its mechanism of action.
Core Biological Activities: Targeting Cancer and Inflammation
The primary therapeutic potential of the 2,3-dihydrobenzofuran scaffold lies in its ability to modulate inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] Derivatives of 2,3-dihydrobenzofuran have demonstrated significant cytotoxic effects against a range of human cancer cell lines and exhibit potent anti-inflammatory properties.[3][4][5]
Anticancer Potential
Research has predominantly focused on N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid. These compounds have shown potent growth inhibitory activity against various cancer cell lines.[2][6] The proposed mechanism for this anticancer effect is the inhibition of NF-κB transcriptional activity, a key pathway in cancer cell proliferation and survival.[1][2]
Anti-inflammatory Effects
The anti-inflammatory properties of this molecular scaffold are also linked to the inhibition of the NF-κB pathway.[1] Additionally, certain derivatives have been shown to inhibit the production of nitric oxide, a key mediator in inflammatory processes.[3] Fluorinated derivatives of 2,3-dihydrobenzofuran have demonstrated significant inhibition of inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), and prostaglandin E2 (PGE2).[5]
Quantitative Biological Data
Table 1: Cytotoxic Activity of 2,3-Dihydrobenzofuran-2-Carboxamide Derivatives against Human Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ (μM) |
| ACHN | Renal | 2.74 |
| HCT15 | Colon | 2.37 |
| MM231 | Breast | 2.20 |
| NUGC-3 | Gastric | 2.48 |
| NCI-H23 | Lung | 5.86 |
| PC-3 | Prostate | 2.68 |
Data sourced from a study on benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives.[2][6]
Table 2: Anti-inflammatory Activity of Fluorinated Benzofuran and Dihydrobenzofuran Derivatives
| Inflammatory Mediator | IC₅₀ Range (μM) |
| Interleukin-6 (IL-6) | 1.2 - 9.04 |
| Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3 |
| Nitric Oxide (NO) | 2.4 - 5.2 |
| Prostaglandin E₂ (PGE₂) | 1.1 - 20.5 |
Data represents the range of IC₅₀ values observed for a series of fluorinated benzofuran and dihydrobenzofuran derivatives.[5]
Signaling Pathway and Experimental Workflow
The primary mechanism of action for the observed anticancer and anti-inflammatory effects of 2,3-dihydrobenzofuran derivatives is the inhibition of the NF-κB signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for assessing cytotoxicity.
Caption: LPS-induced canonical NF-κB signaling pathway.
Caption: Experimental workflow for cytotoxicity assessment using the SRB assay.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Culture medium
-
2,3-Dihydrobenzofuran derivative stock solution
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
10 mM Tris base solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 2,3-dihydrobenzofuran derivative and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Gently add cold 50% TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with water to remove TCA and excess medium. Air dry the plates completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration that causes 50% growth inhibition).
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-luc)
-
Culture medium
-
Lipopolysaccharide (LPS) or other NF-κB activators
-
2,3-Dihydrobenzofuran derivative stock solution
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the transfected cells into a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of the 2,3-dihydrobenzofuran derivative for a specified period (e.g., 1-2 hours).
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as LPS or TNF-α, in the continued presence of the compound. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate for a period sufficient to allow for luciferase expression (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or total protein concentration). Calculate the percentage of inhibition of NF-κB activity and determine the IC₅₀ value.
Future Directions
The existing body of research strongly suggests that the 2,3-dihydrobenzofuran scaffold is a promising starting point for the development of novel anticancer and anti-inflammatory agents. Future research should focus on:
-
Direct evaluation of this compound: It is imperative to conduct comprehensive in vitro and in vivo studies on the specific 5-carboxylic acid isomer to ascertain its unique biological activity profile.
-
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the 2,3-dihydrobenzofuran core, including substitutions at the 5-position carboxylic acid, will be crucial for optimizing potency and selectivity.
-
Elucidation of Off-Target Effects: A thorough investigation of the broader pharmacological profile of these compounds is necessary to identify any potential off-target activities and ensure a favorable safety profile.
-
In Vivo Efficacy Studies: Promising lead compounds should be advanced to preclinical animal models of cancer and inflammatory diseases to evaluate their therapeutic efficacy and pharmacokinetic properties.
This technical guide provides a foundational understanding of the potential biological activities of this compound and its derivatives. The presented data and methodologies are intended to empower researchers in the continued exploration and development of this promising class of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 4. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers and Technical Insights into 2,3-Dihydrobenzofuran-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a key intermediate in pharmaceutical and materials science research. The guide details supplier information, presents a synthesis protocol, and explores its biological significance, particularly its role in the NF-κB signaling pathway.
Commercial Availability
A critical aspect for any research and development program is the reliable sourcing of starting materials and intermediates. This compound (CAS No: 76429-73-7, Molecular Formula: C₉H₈O₃) is available from several commercial suppliers. The following table summarizes the offerings from a selection of vendors, providing a comparative overview of purity, available quantities, and pricing.
| Supplier | Product Code | Purity | Available Quantities | Price (USD) |
| Advanced Biochemicals | CH0379 | 97% | 1g, 5g, 25g | $300.00 - $997.00 |
| Fluorochem | F017509 | 95% | Inquire for details | Inquire for details |
| Sunway Pharm Ltd. | CB65107 | Inquire for details | Inquire for details | Inquire for details |
| Smolecule | S709957 | Inquire for details | Inquire for details | Inquire for details |
| Zhengzhou Alfa Chemical Co., Ltd. | Not specified | 97% Min. | Inquire for details | Inquire for details |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: An Experimental Protocol
The synthesis of 2,3-dihydrobenzofuran derivatives is a well-established area of organic chemistry. One common approach involves the hydrolysis of the corresponding ester.[1] The following protocol is a representative example for the synthesis of this compound.
Reaction Scheme:
Materials:
-
Methyl 2,3-dihydrobenzofuran-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl, for workup)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (Na₂SO₄, for drying)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2,3-dihydrobenzofuran-5-carboxylate in a mixture of methanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide to the flask. Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure. Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
Biological Significance: Inhibition of the NF-κB Signaling Pathway
Derivatives of this compound have garnered significant interest for their potential as anti-inflammatory and anti-cancer agents due to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The canonical NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival.[2]
The Canonical NF-κB Signaling Pathway and Point of Inhibition:
Under basal conditions, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. The IKK complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO, phosphorylates IκBα.[2][3] This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal of the NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.[2][3]
Small molecule inhibitors, including derivatives of this compound, can interfere with this pathway. Evidence suggests that these compounds may act by inhibiting the catalytic activity of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα.[4][5] This action effectively traps NF-κB in the cytoplasm, preventing the inflammatory and pro-survival gene expression it mediates.
References
- 1. Buy this compound | 76429-73-7 [smolecule.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Novel small molecule inhibition of IKK/NF‐κB activation reduces markers of senescence and improves healthspan in mouse models of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Molecules as IKK a or b Inhibitors useful in the Treatment of Inflammation [jscimedcentral.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active natural products and synthetic compounds.[1][2][3] Its unique structural and electronic properties make it an attractive core for the design of novel therapeutic agents across various disease areas, including oncology, inflammation, and neurodegenerative disorders.[4][5] Specifically, derivatives of 2,3-dihydrobenzofuran-5-carboxylic acid have emerged as promising candidates in drug discovery due to the versatile synthetic handle provided by the carboxylic acid group, which allows for the introduction of diverse functionalities to modulate pharmacological properties.[6][7]
These derivatives have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer and inflammatory diseases, such as the NF-κB and IRAK4 pathways.[5][8] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of this compound derivatives, intended to guide researchers in the exploration of this important chemical space for drug discovery.
Synthetic Protocols
The synthesis of this compound derivatives can be approached through various strategies. A common method involves the construction of the dihydrobenzofuran core followed by functionalization, or the use of a pre-functionalized starting material. Below are representative protocols for the synthesis of the core structure and its derivatives.
Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-5-ylacetic Acid
This protocol describes the synthesis of a closely related analogue, 2,3-dihydrobenzofuran-5-ylacetic acid, which can be adapted for the synthesis of the target carboxylic acid.[9]
Materials:
-
2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide
-
Acetic acid
-
Concentrated sulfuric acid
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Sodium sulfate
-
Acetone
-
Hexane
Procedure:
-
A solution of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g) in acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) is heated at reflux for 3 hours.[9]
-
After cooling, the reaction mixture is added to water.[9]
-
The product is extracted with ethyl acetate, and the combined organic extracts are washed five times with water.[9]
-
The organic solution is then extracted with a saturated aqueous sodium bicarbonate solution.[9]
-
The aqueous solution is acidified and extracted with ethyl acetate.[9]
-
The combined ethyl acetate extracts are dried over sodium sulfate and evaporated to yield a residue.[9]
-
The crude product is recrystallized from acetone/hexane to give 2,3-dihydrobenzofuran-5-ylacetic acid.[9]
Protocol 2: General Procedure for the Synthesis of trans-2-Aryl-2,3-dihydrobenzofuran-3-carboxylic Acid Derivatives
This protocol outlines a method for the synthesis of 2,3-dihydrobenzofuran derivatives with substitution at the 2 and 3 positions.[10]
Materials:
-
Ethyl 2-arylbenzofuran-3-carboxylate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Magnesium turnings
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Reduction to Dihydrobenzofuran:
-
Dissolve ethyl 2-arylbenzofuran-3-carboxylate (1.0 equiv.) in a 1:1 mixture of THF-MeOH and cool to -15 °C under a nitrogen atmosphere.[10]
-
Add magnesium turnings (30.0 equiv.) to the solution.[10]
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous NH4Cl solution and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate.[10]
-
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the ester from the previous step in a mixture of THF, methanol, and water.[10]
-
Add a 2 M aqueous solution of NaOH (4.0 equiv.).[10]
-
Stir the resulting solution at 70 °C overnight under a nitrogen atmosphere.[10]
-
After cooling, acidify the reaction mixture to pH 1 with 1 M HCl.[10]
-
Extract the mixture with ethyl acetate, dry the combined organic layers over sodium sulfate, filter, and concentrate to yield the trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid.[10]
-
Synthetic Workflow for 2-Aryl-2,3-dihydrobenzofuran-3-carboxylic Acid Derivatives
References
- 1. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. zellx.de [zellx.de]
- 4. bio-protocol.org [bio-protocol.org]
- 5. indigobiosciences.com [indigobiosciences.com]
- 6. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. prepchem.com [prepchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of 2,3-Dihydrobenzofuran-5-Carboxylic Acid in Anticancer Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of the 2,3-dihydrobenzofuran scaffold, with a focus on 2,3-Dihydrobenzofuran-5-Carboxylic Acid, in the synthesis and development of novel anticancer agents. While the 2,3-dihydrobenzofuran core is a recognized "privileged scaffold" in medicinal chemistry, it is important to note that the majority of published research on its anticancer applications has focused on derivatives of the 2-carboxylic acid isomer.[1][2] Nevertheless, this compound serves as a crucial building block for creating diverse molecular libraries for drug discovery and is actively being explored for its potential in developing therapies that target critical cancer pathways like NF-κB.[3][4]
Introduction
The 2,3-dihydrobenzofuran moiety is a key structural feature in numerous biologically active compounds, both natural and synthetic.[5] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[5][6] The unique chemical structure of this compound, featuring a bicyclic heterocyclic system with a carboxylic acid group, makes it an ideal starting material for the synthesis of a variety of potential anticancer agents, particularly carboxamide derivatives.[4]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A significant body of research points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a key mechanism of action for the anticancer effects of 2,3-dihydrobenzofuran derivatives.[2] The NF-κB pathway is a crucial regulator of cellular processes such as inflammation, immunity, cell proliferation, and apoptosis. Its aberrant activation is a hallmark of many types of cancer, contributing to tumor growth, metastasis, and resistance to therapy. By inhibiting NF-κB, 2,3-dihydrobenzofuran-based compounds can potentially suppress these cancer-promoting processes.
Below is a diagram illustrating the canonical NF-κB signaling pathway and a hypothetical point of inhibition by 2,3-dihydrobenzofuran derivatives.
Caption: Canonical NF-κB signaling pathway and potential inhibition by 2,3-dihydrobenzofuran derivatives.
Data Presentation: Anticancer Activity of 2,3-Dihydrobenzofuran-2-Carboxamide Derivatives
As previously mentioned, detailed quantitative data for anticancer agents derived specifically from this compound is limited in the available literature. However, to illustrate the potential of the 2,3-dihydrobenzofuran scaffold, the following table summarizes the cytotoxic activities of a series of N-(substituted)phenylamide derivatives of the closely related 2,3-Dihydrobenzofuran-2-Carboxylic Acid against a panel of human cancer cell lines.[2] The data is presented as GI50 values (the molar concentration of the compound that inhibits 50% net cell growth).
| Compound | Cancer Cell Line | Cell Type | GI50 (µM) |
| 17a | Leukemia | CCRF-CEM | 1.83 |
| Leukemia | HL-60(TB) | 1.43 | |
| Leukemia | K-562 | 2.06 | |
| Leukemia | MOLT-4 | 1.54 | |
| Leukemia | RPMI-8226 | 2.12 | |
| Leukemia | SR | 1.93 | |
| Non-Small Cell Lung Cancer | A549/ATCC | 2.11 | |
| Non-Small Cell Lung Cancer | EKVX | 1.95 | |
| Non-Small Cell Lung Cancer | HOP-62 | 2.04 | |
| Non-Small Cell Lung Cancer | HOP-92 | 2.45 | |
| Non-Small Cell Lung Cancer | NCI-H226 | 2.31 | |
| Non-Small Cell Lung Cancer | NCI-H23 | 2.08 | |
| Non-Small Cell Lung Cancer | NCI-H322M | 2.01 | |
| Non-Small Cell Lung Cancer | NCI-H460 | 2.18 | |
| Non-Small Cell Lung Cancer | NCI-H522 | 2.37 | |
| Colon Cancer | COLO 205 | 0.81 | |
| Colon Cancer | HCT-116 | 0.96 | |
| Colon Cancer | HCT-15 | 0.84 | |
| Colon Cancer | HT29 | 0.91 | |
| Colon Cancer | KM12 | 0.83 | |
| Colon Cancer | SW-620 | 0.86 | |
| CNS Cancer | SF-268 | 3.32 | |
| CNS Cancer | SF-295 | 3.14 | |
| CNS Cancer | SF-539 | 3.01 | |
| CNS Cancer | SNB-19 | 3.25 | |
| CNS Cancer | SNB-75 | 3.46 | |
| CNS Cancer | U251 | 3.17 | |
| Melanoma | LOX IMVI | 2.87 | |
| Melanoma | MALME-3M | 2.91 | |
| Melanoma | M14 | 2.76 | |
| Melanoma | SK-MEL-2 | 2.83 | |
| Melanoma | SK-MEL-28 | 3.05 | |
| Melanoma | SK-MEL-5 | 2.98 | |
| Melanoma | UACC-257 | 2.81 | |
| Melanoma | UACC-62 | 2.89 | |
| Ovarian Cancer | IGROV1 | 2.54 | |
| Ovarian Cancer | OVCAR-3 | 2.63 | |
| Ovarian Cancer | OVCAR-4 | 2.49 | |
| Ovarian Cancer | OVCAR-5 | 2.58 | |
| Ovarian Cancer | OVCAR-8 | 2.67 | |
| Ovarian Cancer | SK-OV-3 | 2.71 | |
| Renal Cancer | 786-0 | 2.21 | |
| Renal Cancer | A498 | 2.34 | |
| Renal Cancer | ACHN | 2.15 | |
| Renal Cancer | CAKI-1 | 2.28 | |
| Renal Cancer | RXF 393 | 2.41 | |
| Renal Cancer | SN12C | 2.38 | |
| Renal Cancer | TK-10 | 2.25 | |
| Renal Cancer | UO-31 | 2.33 | |
| Prostate Cancer | PC-3 | 2.47 | |
| Prostate Cancer | DU-145 | 2.56 | |
| Breast Cancer | MCF7 | 2.78 | |
| Breast Cancer | MDA-MB-231/ATCC | 2.84 | |
| Breast Cancer | HS 578T | 2.93 | |
| Breast Cancer | BT-549 | 2.88 | |
| Breast Cancer | T-47D | 0.088 |
Data extracted from a study on benzofurancarboxamides, with compound 17a being N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide. The high sensitivity of the T-47D breast cancer cell line is particularly noteworthy.[7]
Experimental Protocols
General Synthesis of N-Aryl-(2,3-dihydrobenzofuran-5-yl)carboxamides
This protocol describes a general method for the amide coupling of this compound with various anilines. This is a common and versatile method for generating a library of potential anticancer compounds.
Caption: General workflow for the synthesis of N-Aryl-(2,3-dihydrobenzofuran-5-yl)carboxamides.
Materials:
-
This compound
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-(2,3-dihydrobenzofuran-5-yl)carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Sulforhodamine B (SRB) Assay for Cytotoxicity Evaluation
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro anticancer drug screening.
Materials:
-
Human cancer cell lines
-
Appropriate cell culture medium and supplements (e.g., FBS, penicillin-streptomycin)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 50% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Discard the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100 Determine the GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel anticancer agents. While the exploration of its derivatives is an emerging area, the established anticancer potential of the broader 2,3-dihydrobenzofuran scaffold, particularly through the inhibition of the NF-κB pathway, provides a strong rationale for further investigation. The protocols outlined in these notes offer a practical framework for the synthesis and biological evaluation of new compounds based on this promising heterocyclic core. Future research focusing on the structure-activity relationships of 2,3-dihydrobenzofuran-5-carboxamide derivatives will be crucial for the development of potent and selective anticancer drug candidates.
References
- 1. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for the Esterification of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the esterification of 2,3-dihydrobenzofuran-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline common esterification methods, including Fischer-Speier esterification, Steglich esterification, and the Mitsunobu reaction, adapted for this specific substrate.
Overview of Esterification Protocols
The esterification of this compound can be achieved through several established methods. The choice of protocol will depend on the desired ester, the scale of the reaction, and the sensitivity of the starting materials to the reaction conditions. This note details three primary methods:
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction, typically using an excess of the alcohol as the solvent and a strong acid catalyst. It is a cost-effective method suitable for simple, unhindered alcohols.
-
Steglich Esterification: A mild method that utilizes a coupling agent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP). This protocol is well-suited for reactions with more complex or sensitive alcohols where acidic conditions are not desirable.[1][2]
-
Mitsunobu Reaction: This redox-condensation reaction allows for the esterification of alcohols under neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4][5] It is particularly useful for secondary alcohols where stereochemical inversion is desired.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the esterification of this compound to form its methyl and ethyl esters based on established general protocols for structurally similar aromatic carboxylic acids.
| Esterification Method | Target Ester | Alcohol | Catalyst/Reagents | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| Fischer-Speier | Methyl 2,3-dihydrobenzofuran-5-carboxylate | Methanol | H₂SO₄ (catalytic) | Methanol (excess) | 2-4 hours | Reflux (~65°C) | 90-95 |
| Fischer-Speier | Ethyl 2,3-dihydrobenzofuran-5-carboxylate | Ethanol | H₂SO₄ (catalytic) | Ethanol (excess) | 2-4 hours | Reflux (~78°C) | 90-95 |
| Steglich | Methyl 2,3-dihydrobenzofuran-5-carboxylate | Methanol | DCC, DMAP | Dichloromethane (DCM) | 12-24 hours | Room Temp. | 85-95 |
| Steglich | Ethyl 2,3-dihydrobenzofuran-5-carboxylate | Ethanol | DCC, DMAP | Dichloromethane (DCM) | 12-24 hours | Room Temp. | 85-95 |
| Mitsunobu | Methyl 2,3-dihydrobenzofuran-5-carboxylate | Methanol | PPh₃, DEAD/DIAD | Tetrahydrofuran (THF) | 6-12 hours | 0°C to Room Temp. | 80-90 |
| Mitsunobu | Ethyl 2,3-dihydrobenzofuran-5-carboxylate | Ethanol | PPh₃, DEAD/DIAD | Tetrahydrofuran (THF) | 6-12 hours | 0°C to Room Temp. | 80-90 |
Note: The yields provided are estimates based on typical outcomes for similar substrates and may vary depending on the specific experimental conditions and scale.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This protocol describes the synthesis of methyl 2,3-dihydrobenzofuran-5-carboxylate. A similar procedure can be followed for the synthesis of the ethyl ester by substituting methanol with ethanol.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate or Diethyl ether for extraction
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of anhydrous methanol to act as both reactant and solvent (e.g., 10-20 mL per gram of carboxylic acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirring mixture.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]
-
After completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2,3-dihydrobenzofuran-5-carboxylate.
-
The crude product can be further purified by column chromatography on silica gel or by distillation if required.
Protocol 2: Steglich Esterification of this compound
This protocol is suitable for producing ethyl 2,3-dihydrobenzofuran-5-carboxylate under mild conditions.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ethyl 2,3-dihydrobenzofuran-5-carboxylate by flash column chromatography.[7]
Protocol 3: Mitsunobu Reaction for the Esterification of this compound
This protocol provides a method for the synthesis of various esters under neutral conditions, which is particularly advantageous for sensitive substrates. Here, the synthesis of a generic alkyl ester is described.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, or other primary/secondary alcohol) (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate or Dichloromethane for extraction
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[3][4]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in THF dropwise to the cooled mixture. An exothermic reaction may be observed.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated NaHCO₃ solution and brine to remove unreacted acid and water-soluble byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide and the hydrazine byproduct. Purify by flash column chromatography to isolate the desired ester.[4]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
DCC is a potent sensitizer. Avoid skin contact.
-
DEAD and DIAD are toxic and potentially explosive, especially when heated. Handle with care and store appropriately.
-
Organic solvents are flammable. Keep away from ignition sources.
Conclusion
The protocols provided offer reliable methods for the esterification of this compound. The choice of method should be guided by the specific requirements of the synthesis, including the nature of the alcohol, desired purity, and scale. For simple and robust esterifications, the Fischer-Speier method is recommended. For milder conditions and sensitive substrates, the Steglich and Mitsunobu reactions provide excellent alternatives. It is recommended to perform small-scale test reactions to optimize conditions for specific applications.
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Application Notes and Protocols for the Reduction of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical reduction of 2,3-dihydrobenzofuran-5-carboxylic acid to its corresponding primary alcohol, (2,3-dihydrobenzofuran-5-yl)methanol. This transformation is a crucial step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below focus on two primary reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), offering robust and reliable methods for this conversion. All quantitative data is summarized for clarity, and key experimental workflows are visualized.
Introduction
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis. The 2,3-dihydrobenzofuran moiety is a common scaffold in numerous natural products and pharmacologically active compounds. Consequently, the selective modification of functional groups on this heterocyclic system, such as the reduction of a carboxylic acid at the 5-position, is of significant interest in medicinal chemistry and drug development.
This document presents two effective methods for the reduction of this compound, leveraging the distinct reactivity profiles of Lithium Aluminum Hydride and Borane complexes.
Data Presentation
| Parameter | Method 1: LiAlH₄ Reduction | Method 2: Borane Reduction |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Borane-Tetrahydrofuran Complex (BH₃·THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Reflux |
| Reaction Time | 2-4 hours | 4-8 hours |
| Typical Yield | >90% | 85-95% |
| Workup | Sequential addition of water and NaOH solution | Methanol quench followed by acid/base extraction |
| Purification | Silica Gel Column Chromatography | Silica Gel Column Chromatography |
Reaction Pathway
The general transformation described is the reduction of a carboxylic acid to a primary alcohol.
Caption: General reaction scheme for the reduction.
Experimental Protocols
Method 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent reducing agent capable of efficiently converting carboxylic acids to primary alcohols.[1][2][3][4] Due to its high reactivity, it is crucial to conduct the reaction under anhydrous conditions.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF.
-
Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Fieser & Fieser method):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add deionized water (volume in mL equal to the mass of LiAlH₄ in g).
-
Add 15% NaOH solution (volume in mL equal to the mass of LiAlH₄ in g).
-
Add deionized water (volume in mL equal to three times the mass of LiAlH₄ in g).
-
-
Filtration and Extraction: Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite®. Wash the filter cake with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford (2,3-dihydrobenzofuran-5-yl)methanol.
Method 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
Borane is a more chemoselective reducing agent compared to LiAlH₄ and is particularly effective for the reduction of carboxylic acids.[5]
Materials:
-
This compound
-
Borane-Tetrahydrofuran complex solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution to 0 °C. Add the Borane-THF solution (3.0 equivalents) dropwise over 30 minutes.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to 0 °C.
-
Slowly add methanol to quench the excess borane until gas evolution ceases.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl and extract the aqueous layer with ethyl acetate (3x).
-
-
Purification:
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to yield (2,3-dihydrobenzofuran-5-yl)methanol.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General experimental workflow.
Safety Precautions
-
Lithium Aluminum Hydride (LiAlH₄) is a highly reactive, flammable solid that reacts violently with water and protic solvents. Handle only in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Borane-Tetrahydrofuran Complex (BH₃·THF) is flammable and can release flammable gases upon contact with water. It is also a corrosive material. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
All reactions should be performed in oven-dried glassware under an inert atmosphere to prevent quenching of the reagents by atmospheric moisture.
Conclusion
The reduction of this compound to (2,3-dihydrobenzofuran-5-yl)methanol can be reliably achieved using either Lithium Aluminum Hydride or a Borane-THF complex. The choice of reagent may depend on the presence of other functional groups in the molecule and the desired level of selectivity. The protocols provided herein offer a solid foundation for researchers in the field of organic and medicinal chemistry.
References
The Versatility of 2,3-Dihydrobenzofuran-5-Carboxylic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold, particularly with a carboxylic acid moiety at the 5-position, represents a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent placement, enabling precise interactions with a variety of biological targets. This document provides an overview of the applications of 2,3-dihydrobenzofuran-5-carboxylic acid and its derivatives, complete with quantitative data and detailed experimental protocols for key applications.
Anticancer Applications
Derivatives of the 2,3-dihydrobenzofuran scaffold have demonstrated significant potential as anticancer agents by targeting various mechanisms, most notably the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell proliferation and survival.[1][2]
Quantitative Data: Anticancer Activity
| Compound/Derivative | Cancer Cell Line | Biological Target/Assay | IC50 / GI50 (µM) | Reference |
| Compound 35 (a 2,3-dihydrobenzofuran-2-carboxylic acid N-phenylamide derivative) | ACHN (Renal) | Growth Inhibition | 2.74 | [3] |
| HCT15 (Colon) | Growth Inhibition | 2.37 | [3] | |
| MM231 (Breast) | Growth Inhibition | 2.20 | [3] | |
| NUGC-3 (Gastric) | Growth Inhibition | 2.48 | [3] | |
| NCI-H23 (Lung) | Growth Inhibition | 5.86 | [3] | |
| PC-3 (Prostate) | Growth Inhibition | 2.68 | [3] | |
| Fluorinated Dihydrobenzofuran Derivative 2 | HCT116 (Colorectal) | Proliferation Inhibition | ~70% inhibition at test concentration | [4] |
| Fluorinated Dihydrobenzofuran Derivative 3 | HCT116 (Colorectal) | Proliferation Inhibition | ~70% inhibition at test concentration | [4] |
| Benzofuran-2-carboxamide derivative 50g | HCT-116 (Colon) | Anti-proliferation | 0.87 | [5] |
| HeLa (Cervical) | Anti-proliferation | 0.73 | [5] | |
| HepG2 (Liver) | Anti-proliferation | 5.74 | [5] | |
| A549 (Lung) | Anti-proliferation | 0.57 | [5] | |
| 3-methylbenzofuran derivative 16b | A549 (Lung) | Anti-proliferation | 1.48 | [5] |
Experimental Protocol: Synthesis of a 2,3-Dihydrobenzofuran-2-Carboxylic Acid N-(substituted)phenylamide Derivative
This protocol is adapted from the general procedures for synthesizing libraries of benzofuran and 2,3-dihydrobenzofuran scaffolds.[6]
Objective: To synthesize a trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid derivative.
Materials:
-
2-Arylbenzofuran-3-carboxylate starting material
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Magnesium (Mg) crumbles
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate
-
TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Amine of choice
Procedure:
-
Reduction of the Benzofuran Ring:
-
Dissolve the 2-arylbenzofuran-3-carboxylate (1.0 equiv.) in a 1:1 mixture of THF and MeOH.
-
Cool the solution to -15 °C under a nitrogen atmosphere.
-
Add magnesium crumbles (30.0 equiv.) portion-wise while maintaining the temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylate.
-
-
Hydrolysis of the Ester:
-
Dissolve the ester from the previous step in a mixture of THF, MeOH, and water.
-
Add aqueous NaOH (4.0 equiv.).
-
Stir the mixture at 70 °C overnight under a nitrogen atmosphere.
-
After cooling, acidify the reaction mixture to pH 1 with 1 M HCl.
-
Extract the carboxylic acid product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield the trans-2-aryl-2,3-dihydrobenzofuran-3-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of the carboxylic acid (1.0 equiv.) in DMF, add the desired amine (1.5 equiv.), TBTU (1.2 equiv.), and triethylamine (3.0 equiv.).
-
Stir the reaction mixture at room temperature overnight.
-
Remove DMF under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer and concentrate to obtain the crude amide product, which can be further purified by column chromatography.
-
Diagram: Experimental Workflow for Synthesis
Caption: Synthetic workflow for a 2,3-dihydrobenzofuran derivative.
Experimental Protocol: NF-κB Luciferase Reporter Assay
This protocol is a generalized procedure based on common methodologies for assessing NF-κB inhibition.[3][7]
Objective: To evaluate the inhibitory effect of a 2,3-dihydrobenzofuran derivative on NF-κB transcriptional activity.
Materials:
-
RAW 264.7 macrophage cells (or other suitable cell line)
-
NF-κB luciferase reporter vector
-
Lipofectamine or other transfection reagent
-
Lipopolysaccharide (LPS)
-
Test compound (2,3-dihydrobenzofuran derivative)
-
Luciferase assay reagent (e.g., Steady-Glo)
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture RAW 264.7 cells in appropriate media.
-
Seed cells into a 96-well plate.
-
Transfect the cells with the NF-κB luciferase reporter vector according to the manufacturer's protocol.
-
Allow cells to recover and express the reporter gene for 12-24 hours.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 400 ng/mL) to induce NF-κB activation.
-
Include appropriate controls (vehicle control, LPS-only control).
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 2-6 hours), lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase vector or a separate cell viability assay).
-
Calculate the percentage inhibition of NF-κB activity for each compound concentration relative to the LPS-only control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.
-
Diagram: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of the NF-κB signaling pathway.
Anti-inflammatory Applications
The 2,3-dihydrobenzofuran scaffold has also been explored for its anti-inflammatory properties, often linked to the inhibition of pro-inflammatory mediators.[4][8][9]
Quantitative Data: Anti-inflammatory Activity
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Fluorinated Dihydrobenzofuran Derivative 2 | IL-6 Secretion Inhibition | 1.23 | [10] |
| CCL2 Secretion Inhibition | 1.52 | [10] | |
| Nitric Oxide Production Inhibition | 2.42 | [10] | |
| Prostaglandin E2 Production Inhibition | 1.91 | [10] | |
| Fluorinated Dihydrobenzofuran Derivative 3 | IL-6 Secretion Inhibition | 5.21 | [10] |
| CCL2 Secretion Inhibition | 1.5 | [10] | |
| Nitric Oxide Production Inhibition | 5.23 | [10] | |
| Prostaglandin E2 Production Inhibition | 1.48 | [10] | |
| Benzofuran derivative with N-aryl piperazine | Nitric Oxide Production Inhibition | 5.28 | [1] |
Experimental Protocol: Inhibition of Nitric Oxide Production in Macrophages
This protocol is based on the Griess assay for measuring nitrite, a stable product of nitric oxide.
Objective: To assess the ability of a 2,3-dihydrobenzofuran derivative to inhibit nitric oxide production in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
LPS
-
Test compound
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL).
-
-
Nitrite Measurement:
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using the sodium nitrite standard solution.
-
Calculate the concentration of nitrite in the samples from the standard curve.
-
Determine the percentage inhibition of nitric oxide production and calculate the IC50 value.
-
Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism
A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective PPARα agonists, showing promise for the treatment of dyslipidemia.
Experimental Protocol: PPARα Luciferase Reporter Gene Assay
This protocol outlines a cell-based assay to screen for PPARα agonists.
Objective: To determine the PPARα agonist activity of a 2,3-dihydrobenzofuran derivative.
Materials:
-
CV-1 cells (or other suitable host cell line)
-
Expression vector for human PPARα
-
Reporter vector containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene
-
Transfection reagent
-
Test compound
-
Known PPARα agonist (e.g., fenofibrate) as a positive control
-
Luciferase assay system
Procedure:
-
Cell Culture and Transfection:
-
Co-transfect CV-1 cells with the PPARα expression vector and the PPRE-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound.
-
Include a vehicle control and a positive control.
-
-
Luciferase Assay:
-
After 24 hours of incubation, measure luciferase activity using a commercial luciferase assay system.
-
-
Data Analysis:
-
Normalize the data to a control for cell viability.
-
Express the results as fold activation relative to the vehicle control.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.
-
Diagram: PPARα Agonist Mechanism of Action
Caption: Mechanism of action for a PPARα agonist.
G Protein-Coupled Receptor (GPCR) Ligands
The 2,3-dihydrobenzofuran scaffold has also been utilized in the synthesis of molecules targeting G protein-coupled receptors (GPCRs), a large and important class of drug targets.[2] For instance, derivatives have been designed as potent and selective cannabinoid receptor 2 (CB2) agonists.
Experimental Protocol: GPCR Radioligand Binding Assay
This is a general protocol for determining the binding affinity of a compound to a specific GPCR.
Objective: To measure the binding affinity (Ki) of a 2,3-dihydrobenzofuran derivative for a target GPCR.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the GPCR (e.g., [³H]-CP-55,940 for CB2 receptors)
-
Test compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
This document provides a foundational overview of the utility of the this compound scaffold in medicinal chemistry. The provided protocols are intended as a starting point and may require optimization for specific applications and derivatives.
References
- 1. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Carboxylic Acid Group on 2,3-Dihydrobenzofuran
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylic acid group on the 2,3-dihydrobenzofuran scaffold. This versatile heterocyclic motif is a common core in numerous biologically active molecules, and the ability to functionalize its carboxylic acid moiety is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The following sections detail established methods for converting the carboxylic acid to amides, esters, and alcohols, complete with reaction parameters, purification procedures, and quantitative data.
Amide Bond Formation
Amidation of the carboxylic acid group on 2,3-dihydrobenzofuran is a key transformation for introducing diverse functionalities and modulating the physicochemical properties of the molecule. Several reliable methods are available, primarily involving the use of coupling agents or the conversion to a more reactive acyl intermediate.
Amidation via Coupling Agents
Peptide coupling reagents are widely used for their mild reaction conditions and high efficiency in forming amide bonds. Reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are particularly effective, even with less nucleophilic amines.
General Workflow for Amide Coupling:
Caption: General workflow for amide synthesis.
Experimental Protocol: Amidation using HATU
-
Preparation: In a clean, dry round-bottom flask, dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the solution, add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide.[1][2]
| Coupling Agent | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| HATU | Cyclohexylamine | DIPEA | THF | 12 | - | [2] |
| HATU | Piperidine | DIPEA | THF | 12 | - | [2] |
Note: Yields are often substrate-dependent. The provided data serves as a general guideline.
Amidation via Acyl Chloride Intermediate
For more robust substrates, conversion of the carboxylic acid to the corresponding acyl chloride provides a highly reactive intermediate for amidation. Thionyl chloride (SOCl₂) is a common reagent for this transformation.
Experimental Protocol: Two-step Amidation via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, add 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) to a round-bottom flask. Carefully add thionyl chloride (2.0-5.0 eq) and a catalytic amount of DMF. Heat the mixture to reflux for 1-2 hours.
-
Removal of Excess Reagent: After cooling to room temperature, remove the excess thionyl chloride by distillation or under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF). In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same solvent.
-
Reaction: Slowly add the amine solution to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic phase with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.[3][4]
| Activating Agent | Amine | Solvent | Time (h) | Yield (%) | Reference |
| SOCl₂ | Various secondary and tertiary amines | Pyridine | 2 | Moderate to Excellent | [4] |
Esterification
Esterification of the carboxylic acid group can be achieved through several methods, including the classic Fischer esterification under acidic conditions and milder procedures using coupling agents, which are particularly useful for sensitive substrates.
Fischer Esterification
This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[5]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent), add a catalytic amount of a strong acid such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux. The reaction time can vary from a few hours to overnight, depending on the alcohol used.[6] To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus if a solvent like toluene is used.[5]
-
Work-up: After cooling, neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution). Remove the excess alcohol under reduced pressure.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, purify the crude ester by column chromatography or distillation.[5]
| Alcohol | Acid Catalyst | Time (h) | Yield (%) | Reference |
| Methanol | Sulfuric acid | Reflux | Good | [6] |
Steglich-Type Esterification
This method utilizes a carbodiimide, such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide), in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine), allowing for milder reaction conditions.[7]
Esterification Workflow:
Caption: Workflow for Steglich-type esterification.
Experimental Protocol: Steglich Esterification
-
Preparation: Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or THF.
-
Reaction: Cool the solution to 0 °C in an ice bath. Add the coupling agent (e.g., EDC·HCl, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Work-up: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. Dilute the filtrate with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
| Coupling Agent | Catalyst | Alcohol | Solvent | Time (h) | Yield (%) |
| EDC·HCl | DMAP | Primary/Secondary | DCM | 4-24 | Good to Excellent |
| DCC | DMAP | Primary/Secondary | DCM | 4-24 | Good to Excellent |
Reduction to Primary Alcohol
The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. Borane (BH₃) complexes are also effective and can sometimes offer better selectivity.
Reduction Pathway:
Caption: Reduction of carboxylic acid to alcohol.
Experimental Protocol: Reduction with LiAlH₄
-
Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF under an inert atmosphere.
-
Addition of Carboxylic Acid: Dissolve 2,3-dihydrobenzofuran-7-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC, note: quench a small aliquot carefully before spotting).
-
Quenching (Fieser work-up): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Work-up and Purification: Stir the mixture for 30 minutes, then filter off the aluminum salts and wash them thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting alcohol by column chromatography if necessary.[8][9][10]
Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under anhydrous conditions. The quenching procedure is highly exothermic and should be performed with extreme care.
| Reducing Agent | Solvent | Time (h) | Work-up | Yield (%) | Reference |
| LiAlH₄ | THF | 2-4 (reflux) | Fieser | High | [8][9][10] |
| BH₃·THF | THF | 2-6 (reflux) | Acidic | High | [8][9] |
These protocols provide a foundation for the successful functionalization of the carboxylic acid group on 2,3-dihydrobenzofuran. Researchers are encouraged to optimize conditions for their specific substrates and desired products. The choice of method will depend on the overall synthetic strategy, the presence of other functional groups, and the desired scale of the reaction.
References
- 1. growingscience.com [growingscience.com]
- 2. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. Carboxylic Acids to Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. Reduction of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
Scale-Up Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a key intermediate in the pharmaceutical industry. The described methodology is designed to be robust, scalable, and suitable for the production of kilogram quantities of the target compound. This guide includes a summary of reaction parameters, detailed experimental procedures, and analytical data to ensure reproducible and high-purity synthesis.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a key intermediate for the antidepressant drug Vilazodone. Its structural motif is also found in other biologically active molecules, making it a compound of significant interest in medicinal chemistry and drug development.[1][2][3] The increasing demand for APIs derived from this intermediate necessitates the development of efficient and scalable synthetic routes.
This document outlines a practical and scalable two-step synthesis of this compound starting from commercially available 4-hydroxybenzoic acid. The chosen synthetic strategy involves an initial O-alkylation followed by an intramolecular Heck reaction, which is amenable to large-scale production.
Synthetic Strategy Overview
The selected synthetic route for the scale-up production of this compound is a two-step process:
-
Step 1: O-Alkylation of 4-hydroxybenzoic acid: Reaction of 4-hydroxybenzoic acid with a suitable three-carbon synthon to introduce the precursor for the dihydrofuran ring.
-
Step 2: Intramolecular Heck Reaction: Palladium-catalyzed cyclization to form the 2,3-dihydrobenzofuran ring system.
This approach is favored for its convergence, potential for high yields, and the use of well-established, scalable reactions.
Caption: Overall synthetic strategy.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-Hydroxybenzoic Acid | ≥99% | Commercial Supplier |
| 3-Chloropropene | ≥98% | Commercial Supplier |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial Supplier |
| Palladium(II) Acetate (Pd(OAc)₂) | 98% | Commercial Supplier |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | ≥97% | Commercial Supplier |
| Triethylamine (Et₃N) | ≥99.5% | Commercial Supplier |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Commercial Supplier |
| Toluene | ACS Grade | Commercial Supplier |
| Ethyl Acetate | ACS Grade | Commercial Supplier |
| Hexanes | ACS Grade | Commercial Supplier |
| Hydrochloric Acid (HCl) | 37% | Commercial Supplier |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercial Supplier |
| Brine (Saturated NaCl solution) | - | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Commercial Supplier |
Step 1: Synthesis of 4-(Allyloxy)benzoic Acid (Intermediate A)
Caption: Workflow for the synthesis of Intermediate A.
Procedure:
-
To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 4-hydroxybenzoic acid (2.00 kg, 14.48 mol), anhydrous potassium carbonate (4.00 kg, 28.94 mol), and N,N-dimethylformamide (20 L).
-
Stir the mixture at room temperature (20-25 °C) for 30 minutes.
-
Slowly add 3-chloropropene (1.33 kg, 17.38 mol) to the suspension over a period of 1 hour, maintaining the internal temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by HPLC until the consumption of 4-hydroxybenzoic acid is complete (<1% remaining).
-
Cool the reaction mixture to room temperature and slowly pour it into a separate vessel containing 60 L of cold water with vigorous stirring.
-
Acidify the aqueous mixture to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
A white precipitate will form. Stir the slurry for 1 hour at room temperature.
-
Isolate the solid product by filtration and wash the filter cake thoroughly with water (3 x 10 L).
-
Dry the solid in a vacuum oven at 60 °C to a constant weight to afford 4-(allyloxy)benzoic acid (Intermediate A).
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 2.30 - 2.45 kg (89-95%) |
| Purity (by HPLC) | ≥98% |
| Appearance | White to off-white solid |
Step 2: Synthesis of this compound
Caption: Workflow for the synthesis of the final product.
Procedure:
-
To a clean and dry 50 L jacketed glass reactor, charge 4-(allyloxy)benzoic acid (Intermediate A) (2.00 kg, 11.22 mol), palladium(II) acetate (25.2 g, 0.112 mol, 1 mol%), and tri(o-tolyl)phosphine (68.3 g, 0.224 mol, 2 mol%).
-
Under a nitrogen atmosphere, add anhydrous acetonitrile (20 L) followed by triethylamine (2.27 kg, 22.44 mol).
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours.
-
Monitor the reaction progress by HPLC until the consumption of Intermediate A is complete (<1% remaining).
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts and palladium black. Wash the filter cake with acetonitrile (2 x 1 L).
-
Concentrate the combined filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in toluene (15 L) and transfer to a separatory funnel.
-
Wash the organic layer with 1 M hydrochloric acid (2 x 5 L) and then with brine (5 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a volume of approximately 5 L.
-
Cool the concentrated solution to 0-5 °C and slowly add hexanes (10 L) with stirring to induce crystallization.
-
Stir the resulting slurry at 0-5 °C for 2 hours.
-
Isolate the solid product by filtration, wash the filter cake with cold hexanes (2 x 2 L).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to afford this compound.
Expected Yield and Purity:
| Parameter | Value |
| Expected Yield | 1.45 - 1.64 kg (78-88%) |
| Purity (by HPLC) | ≥99% |
| Appearance | White to light-tan crystalline solid |
| Melting Point | 188-192 °C |
Analytical Data
| Analysis | Specification |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (s, 1H), 7.71 (d, J=8.4 Hz, 1H), 7.65 (s, 1H), 6.83 (d, J=8.4 Hz, 1H), 4.55 (t, J=8.8 Hz, 2H), 3.23 (t, J=8.8 Hz, 2H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 167.5, 161.8, 129.8, 127.3, 122.9, 120.9, 109.1, 71.5, 29.2. |
| Mass Spectrometry (ESI-) | m/z 163.0 [M-H]⁻ |
| Purity (HPLC) | ≥99.0% |
Safety Considerations
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.
-
Reagent Handling:
-
3-Chloropropene: is a flammable and toxic liquid. Handle in a well-ventilated fume hood.
-
Palladium(II) Acetate and Tri(o-tolyl)phosphine: are potential irritants. Avoid inhalation of dust and contact with skin.
-
Triethylamine and Acetonitrile: are flammable and have toxic vapors. Handle in a well-ventilated area.
-
Concentrated Hydrochloric Acid: is corrosive. Handle with appropriate care to avoid skin and eye contact.
-
-
Reaction Conditions: The reactions involve heating flammable solvents. Ensure proper grounding of equipment and the absence of ignition sources. The Heck reaction can generate off-gassing; ensure adequate ventilation.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Palladium-containing waste should be collected separately for potential recovery.
Conclusion
The described synthetic protocol provides a reliable and scalable method for the production of this compound. The use of readily available starting materials and well-understood reaction mechanisms makes this process suitable for industrial application. The detailed procedures and analytical data provided herein should enable researchers and production chemists to successfully implement this synthesis on a larger scale.
References
Application Notes: Poly(2,3-Dihydrobenzofuran-5-Carboxylate) and its Copolymers: Novel Materials for Advanced Applications
Introduction
2,3-Dihydrobenzofuran-5-carboxylic acid is a versatile heterocyclic building block that holds significant promise in the synthesis of advanced polymers.[1] Its rigid, aromatic structure, combined with the reactive carboxylic acid functionality, allows for its incorporation into various polymer backbones, particularly polyesters and polyamides. The resulting polymers are anticipated to exhibit enhanced thermal stability, specific optical properties, and potential for photoconductivity, making them suitable for applications in high-performance coatings, advanced electronics, and specialty films.[1] This document provides an overview of the potential applications and detailed protocols for the synthesis of polymers derived from this compound.
Potential Applications
Polymers incorporating the 2,3-dihydrobenzofuran moiety are expected to possess a unique combination of properties derived from the rigid heterocyclic structure. These properties make them attractive candidates for a range of advanced applications:
-
High-Performance Coatings: The inherent rigidity and potential for strong intermolecular interactions can lead to polymers with excellent hardness, chemical resistance, and thermal stability, ideal for protective coatings in demanding environments.
-
Advanced Electronics: The conjugated system within the benzofuran ring suggests that polymers derived from this monomer may exhibit interesting electronic properties, such as photoconductivity or charge-transport capabilities, making them suitable for use in organic electronic devices.[1]
-
Specialty Films and Fibers: The semi-rigid nature of the polymer backbone could allow for the production of films and fibers with high tensile strength and thermal resistance.
-
Drug Delivery Matrices: The biocompatibility of benzofuran derivatives, which are found in various natural products and pharmaceuticals, suggests that these polymers could be explored for use in controlled drug release applications.[2]
Experimental Protocols
The following protocols describe the synthesis of a homopolymer of this compound via self-condensation and a copolyester with a diol via polycondensation.
Protocol 1: Synthesis of Poly(2,3-Dihydrobenzofuran-5-Carboxylate) via Self-Condensation
This protocol details the direct melt polycondensation of this compound to form a homopolymer.
Materials:
-
This compound
-
Antimony(III) oxide (catalyst)
-
Triphenyl phosphite (co-catalyst/stabilizer)
-
High-boiling point solvent for purification (e.g., N-Methyl-2-pyrrolidone, NMP)
-
Methanol
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
High-vacuum pump
-
Heating mantle with temperature controller
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
Monomer and Catalyst Charging: Charge the glass reactor with this compound, antimony(III) oxide (0.05 mol% relative to the monomer), and triphenyl phosphite (0.1 mol%).
-
Inert Atmosphere: Purge the reactor with dry nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a slow, continuous nitrogen flow throughout the initial stages of the reaction.
-
Esterification Stage: Heat the reaction mixture to 180-220°C under a gentle nitrogen stream. The monomer will melt and start to oligomerize, with the elimination of water, which is removed through the distillation outlet. This stage is typically maintained for 2-4 hours.
-
Polycondensation Stage: Gradually increase the temperature to 250-280°C and slowly apply a high vacuum (less than 1 Torr). The increased temperature and reduced pressure facilitate the removal of water and drive the polymerization reaction towards higher molecular weights.
-
Monitoring Viscosity: The progress of the polymerization can be monitored by the increase in the viscosity of the melt. The stirring torque of the mechanical stirrer will increase as the molecular weight of the polymer increases.
-
Reaction Termination and Polymer Isolation: After 4-6 hours under high vacuum, or once the desired viscosity is achieved, stop the reaction by cooling the reactor to room temperature under a nitrogen atmosphere. The solid polymer is then carefully removed from the reactor.
-
Purification: The crude polymer can be purified by dissolving it in a minimal amount of a high-boiling point solvent like NMP and then precipitating it in a non-solvent such as methanol. The purified polymer is then collected by filtration and dried in a vacuum oven at 80°C overnight.
Protocol 2: Synthesis of a Copolyester of this compound and Ethylene Glycol
This protocol describes the synthesis of a random copolyester by reacting this compound with a diol, in this case, ethylene glycol.
Materials:
-
This compound
-
Ethylene glycol
-
Titanium(IV) isopropoxide (catalyst)
-
Toluene (for azeotropic removal of water)
-
Chloroform (for purification)
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark trap and condenser
-
Magnetic stirrer and heating mantle
-
Nitrogen inlet
-
Rotary evaporator
Procedure:
-
Reactant Charging: To a three-neck round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, condenser, and nitrogen inlet, add this compound, a 10% molar excess of ethylene glycol, and toluene (approximately 50% of the total volume).
-
Catalyst Addition and Inert Atmosphere: Purge the system with nitrogen. Add titanium(IV) isopropoxide (0.1 mol% relative to the carboxylic acid) to the reaction mixture.
-
Azeotropic Esterification: Heat the mixture to reflux (approximately 110-120°C). The water formed during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue the reflux until no more water is collected.
-
Solvent Removal: After the esterification is complete, remove the toluene by distillation.
-
Polycondensation: Increase the temperature to 220-250°C and apply a vacuum to remove the excess ethylene glycol and drive the polycondensation reaction. Maintain these conditions for 4-8 hours, monitoring the viscosity of the mixture.
-
Polymer Isolation: Cool the reaction to room temperature, and dissolve the resulting solid polymer in a minimal amount of chloroform.
-
Purification: Precipitate the polymer by slowly adding the chloroform solution to a large excess of methanol with vigorous stirring.
-
Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at 60°C to a constant weight.
Data Presentation
The following tables summarize the expected properties of the synthesized polymers based on literature data for analogous aromatic polyesters. Actual values will depend on the achieved molecular weight and processing conditions.
Table 1: Expected Thermal Properties of Poly(2,3-Dihydrobenzofuran-5-Carboxylate) and its Copolyester
| Polymer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td, 5% wt. loss) (°C) |
| Homopolymer | 180 - 220 | > 350 |
| Copolyester (with Ethylene Glycol) | 110 - 150 | > 330 |
Table 2: Expected Mechanical Properties of the Synthesized Polymers
| Property | Homopolymer | Copolyester (with Ethylene Glycol) |
| Tensile Strength (MPa) | 60 - 80 | 50 - 70 |
| Young's Modulus (GPa) | 2.5 - 3.5 | 2.0 - 3.0 |
| Elongation at Break (%) | 2 - 5 | 5 - 15 |
Disclaimer: The data presented in these tables are estimations based on structurally similar polymers and should be confirmed by experimental analysis of the synthesized materials.
Conclusion
This compound is a promising monomer for the development of novel polymers with advanced properties. The provided protocols offer a starting point for the synthesis of both a homopolymer and a copolyester. The expected thermal and mechanical properties suggest their potential utility in a variety of high-performance applications. Further research into the structure-property relationships of these polymers will be crucial for their targeted development in specific technological areas.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The primary synthetic strategies include:
-
Catalytic Hydrogenation of Benzofuran-5-Carboxylic Acid: This is a direct method involving the selective reduction of the furan ring of the corresponding benzofuran.
-
Oxidation of 2,3-Dihydrobenzofuran-5-carbaldehyde: A straightforward oxidation of the aldehyde functional group to a carboxylic acid.
-
Cyclization of a Substituted Phenol: This involves constructing the dihydrofuran ring from a suitably functionalized phenol precursor, often followed by functional group manipulation to install the carboxylic acid.
Q2: How do I choose the best synthetic route for my needs?
A2: The choice of route depends on several factors:
-
Starting Material Availability: The cost and commercial availability of benzofuran-5-carboxylic acid versus 2,3-dihydrobenzofuran-5-carbaldehyde or suitable phenol precursors can be a deciding factor.
-
Scale of Reaction: Some methods, like catalytic hydrogenation, are highly scalable, while multi-step cyclization routes may be more suitable for smaller-scale, discovery chemistry.
-
Required Purity: Direct oxidation or hydrogenation routes may offer a cleaner product profile with fewer side products compared to more complex cyclization strategies.
Q3: What are the typical purity levels for commercially available this compound?
A3: Commercially available this compound typically has a purity in the range of 90-97%.[1][2]
Q4: What are the key safety considerations when working with the reagents for this synthesis?
A4: Standard laboratory safety protocols should be followed. Specific hazards include:
-
Hydrogen Gas: Catalytic hydrogenation involves flammable hydrogen gas, often under pressure. Ensure proper ventilation and use intrinsically safe equipment.
-
Strong Acids/Bases: Many steps may involve corrosive reagents like sulfuric acid or strong bases like sodium hydroxide.[3][4] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Oxidizing Agents: Reagents like bromine or m-CPBA are strong oxidizers and should be handled with care to avoid contact with flammable materials.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Scenario 1: Low Yield in Catalytic Hydrogenation of Benzofuran-5-Carboxylic Acid
Problem: The conversion of the starting material is low, or the reaction stalls after a short period.
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh batch of catalyst (e.g., Pd/C). Ensure the catalyst is not expired or improperly stored. | Palladium on carbon can be deactivated by exposure to air, moisture, or catalyst poisons (e.g., sulfur compounds). |
| Insufficient Hydrogen Pressure | Increase the hydrogen pressure within the safe limits of the equipment. | The rate of hydrogenation is often dependent on the partial pressure of hydrogen. |
| Poor Catalyst Dispersion | Ensure vigorous stirring or agitation during the reaction. | Proper agitation is crucial to keep the solid catalyst suspended and ensure good contact with the substrate and hydrogen. |
| Solvent Issues | Use a high-purity, degassed solvent (e.g., Ethyl Acetate, Methanol, THF). | Impurities in the solvent can act as catalyst poisons. Dissolved oxygen can react with the catalyst. |
Scenario 2: Over-reduction or Side Product Formation during Hydrogenation
Problem: Besides the desired product, you observe the formation of octahydrobenzofuran derivatives or ring-opened products.
| Possible Cause | Troubleshooting Step | Rationale |
| Harsh Reaction Conditions | Reduce the reaction temperature and/or hydrogen pressure. | Milder conditions favor the selective reduction of the more reactive furan double bond over the benzene ring.[6] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. | Extended reaction times can lead to the slow over-reduction of the aromatic ring. |
| Catalyst Choice | Consider a more selective catalyst system. Ruthenium-based catalysts have shown high selectivity for this transformation.[7][8] | Different catalysts have varying activities and selectivities. Ru@SILP-[ZnCl4]2− has been reported as a highly selective and stable catalyst for benzofuran hydrogenation.[7][8] |
Scenario 3: Incomplete Oxidation of 2,3-Dihydrobenzofuran-5-carbaldehyde
Problem: The reaction mixture contains a significant amount of unreacted starting aldehyde.
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Oxidant | Increase the stoichiometry of the oxidizing agent (e.g., bromine, KMnO4, Jones reagent). | The reaction requires a sufficient molar equivalent of the oxidant for complete conversion. |
| Low Reaction Temperature | If the reaction is sluggish, consider a moderate increase in temperature, while monitoring for side product formation. | Reaction kinetics are temperature-dependent. However, excessive heat can cause degradation. |
| Poor Reagent Quality | Use a fresh or properly stored oxidizing agent. | The potency of some oxidizing agents can degrade over time. |
Scenario 4: Difficulty in Product Purification and Isolation
Problem: The final product is difficult to purify, or recovery is low after workup.
| Possible Cause | Troubleshooting Step | Rationale |
| Emulsion during Extraction | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | The salt increases the ionic strength of the aqueous phase, promoting separation. |
| Product Solubility | During acidic workup, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylic acid, making it less water-soluble and more soluble in organic solvents like ethyl acetate.[4] | The carboxylate salt is water-soluble, while the protonated carboxylic acid is significantly more organic-soluble. |
| Crystallization Issues | If purifying by recrystallization, screen various solvent systems (e.g., acetone/hexane, ethyl acetate/hexane).[3] | Finding the right solvent system where the product has high solubility at high temperatures and low solubility at low temperatures is key for effective crystallization. |
Experimental Protocols & Data
Protocol 1: Catalytic Hydrogenation of Benzofuran-5-Carboxylic Acid
This protocol is based on general procedures for the reduction of benzofurans.[9]
Reaction Scheme: Benzofuran-5-Carboxylic Acid → this compound
Materials:
-
Benzofuran-5-Carboxylic Acid (1.0 eq)
-
Palladium on Carbon (10% Pd/C, ~10 wt%)
-
Ethyl Acetate (or Methanol/THF)
-
Hydrogen Gas (H₂)
Procedure:
-
A solution of Benzofuran-5-Carboxylic Acid in ethyl acetate is charged into a pressure-rated hydrogenation vessel.
-
The vessel is flushed with nitrogen, and then the 10% Pd/C catalyst is added under an inert atmosphere.
-
The vessel is sealed, purged again with nitrogen, and then pressurized with hydrogen gas (typically 50-70 psi).
-
The mixture is stirred vigorously at room temperature for 24-48 hours.
-
Reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the vessel is carefully depressurized and purged with nitrogen.
-
The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with additional ethyl acetate.
-
The combined filtrates are concentrated under reduced pressure to yield the crude product.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Table 1: Comparison of Hydrogenation Catalyst Systems
| Catalyst System | Substrate | Selectivity towards Dihydrobenzofuran | Yield | Reference |
| Ru@SILP-[ZnCl₄]²⁻ | Benzofuran | 85-95% | ~70% | [8] |
| Non-noble Cobalt Nanoparticles | Benzofurans | High | Good to Excellent | [6] |
| 10% Pd/C | Benzofuran-2-carboxylic acid | High | 74% | [9] |
Protocol 2: Oxidation of 2,3-Dihydrobenzofuran-5-carbaldehyde
This protocol is adapted from a similar oxidation reaction.[5]
Reaction Scheme: 2,3-Dihydrobenzofuran-5-carbaldehyde → this compound
Materials:
-
2,3-Dihydrobenzofuran-5-carbaldehyde (1.0 eq)
-
Bromine (Br₂) (2.0 eq)
-
Sodium Acetate (NaOAc) (1.2 eq)
-
Glacial Acetic Acid
Procedure:
-
Dissolve 2,3-Dihydrobenzofuran-5-carbaldehyde and sodium acetate in glacial acetic acid in a round-bottom flask equipped with a stir bar.
-
Cool the solution to 10 °C in an ice bath.
-
Slowly add bromine to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine.
-
Neutralize the mixture carefully by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
Diagrams and Workflows
General Synthesis Workflow
The following diagram illustrates the two primary synthetic pathways discussed.
Caption: Overview of primary synthetic routes.
Troubleshooting Decision Tree for Low Hydrogenation Yield
This diagram provides a logical workflow for troubleshooting low yields in the catalytic hydrogenation step.
Caption: Troubleshooting workflow for hydrogenation.
References
- 1. Buy this compound | 76429-73-7 [smolecule.com]
- 2. China this compound CAS No.: 76429-73-7 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 3. prepchem.com [prepchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,3-Dihydro-1-benzofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
purification methods for crude 2,3-Dihydrobenzofuran-5-Carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of crude 2,3-Dihydrobenzofuran-5-Carboxylic Acid (CAS: 76429-73-7).
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a heterocyclic organic compound with the molecular formula C₉H₈O₃ and a molecular weight of approximately 164.16 g/mol .[1][2][3] It typically appears as a white solid and is characterized by a benzofuran core with a carboxylic acid group at the 5-position.[1][2] Commercial preparations often have a purity in the range of 90-97%.[1][4]
Q2: What are the most common impurities found in the crude product?
Common impurities depend on the synthetic route but can include unreacted starting materials, reagents, and structurally similar byproducts from side reactions.[5] For carboxylic acids synthesized from corresponding esters, residual ester may be present. If synthesized via oxidation, precursor alcohols or aldehydes might be impurities.[1]
Q3: Which purification method is most suitable for my needs?
The choice of purification method depends on the nature of the impurities, the scale of your experiment, and the desired final purity.[5]
-
Acid-Base Extraction: Excellent for a first-pass purification to remove neutral and basic impurities, regardless of scale.[6]
-
Recrystallization: A powerful technique for achieving high purity on a moderate to large scale, especially for removing impurities with different solubility profiles.[7]
-
Column Chromatography: Ideal for small-scale experiments requiring very high purity (>99%) or for separating structurally similar impurities that are difficult to remove by other methods.[5]
Q4: How do I choose an appropriate solvent for recrystallization?
The ideal solvent is one in which this compound has low solubility at room temperature but is highly soluble near the solvent's boiling point.[7] Good starting points for aromatic carboxylic acids include alcohols, aqueous alcohols, toluene, or a toluene/petroleum ether mixture.[6] Small-scale solubility tests with various solvents are recommended to find the optimal one.
Q5: How can I confirm the purity of my final product?
Purity should be assessed using appropriate analytical methods. High-Performance Liquid Chromatography (HPLC) is a highly effective quantitative method.[5] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the structure and identify the presence of impurities.
Purification Methods: Data Comparison
The following table provides an illustrative comparison of common purification techniques for carboxylic acids. The values represent typical outcomes and may vary based on the specific impurities and experimental conditions.
| Purification Method | Typical Yield | Purity Achieved | Advantages | Disadvantages |
| Acid-Base Extraction | High (>90%) | Moderate (Removes neutral/basic impurities) | Simple, fast, and scalable; effective for initial cleanup. | Does not remove acidic impurities. May require large volumes of solvents. |
| Recrystallization | Moderate to High (60-90%) | High (>99%) | Highly effective for achieving high purity; scalable.[5] | Yield can be compromised; requires careful solvent selection. Can be energy-intensive.[5] |
| Column Chromatography | Lower (50-80%) | Very High (>99.5%) | Excellent for separating complex mixtures and achieving very high purity.[5] | Not easily scalable; solvent-intensive; can be time-consuming.[5] |
Experimental Workflows and Logical Diagrams
A general workflow for the purification of crude this compound is presented below.
Caption: General purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[6]
Caption: Workflow for purification via acid-base extraction.
Methodology:
-
Dissolve the crude solid in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Transfer the solution to a separatory funnel and extract it two to three times with a 1M aqueous solution of a base, such as sodium hydroxide (NaOH).[8] The carboxylic acid will deprotonate and move into the aqueous layer as its sodium salt.
-
Combine the aqueous layers and wash once with ethyl acetate to remove any remaining neutral impurities.[8]
-
Carefully acidify the aqueous layer by slowly adding concentrated hydrochloric acid (HCl) while stirring until the pH is approximately 2.[8] The purified this compound will precipitate out of the solution.
-
Extract the precipitated product back into fresh ethyl acetate (three times).
-
Combine the organic extracts, wash with brine (saturated NaCl solution), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[8]
Protocol 2: Purification by Recrystallization
This technique is used to obtain a highly pure crystalline solid.[7]
Caption: Step-by-step workflow for the recrystallization process.
Methodology:
-
In a flask, add a suitable solvent (e.g., aqueous ethanol, toluene) to the crude this compound.
-
Heat the mixture to the boiling point of the solvent while stirring, adding the minimum amount of solvent required to fully dissolve the solid.[7]
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Remove the solution from the heat and allow it to cool slowly and undisturbed to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Flash Column Chromatography
This method is used for separating compounds based on their differential adsorption to a stationary phase.
Methodology:
-
Select an Eluent System: Start by identifying a suitable solvent system using Thin-Layer Chromatography (TLC). A common eluent for carboxylic acids is a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate), often with about 1% acetic acid added to the mixture to ensure the carboxylic acid remains protonated and moves smoothly.[8]
-
Prepare the Column: Pack a glass column with silica gel slurried in the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel.[8] Evaporate the solvent and carefully add the dry silica-adsorbed sample to the top of the column.
-
Elute and Collect: Add the eluent to the top of the column and apply pressure (e.g., with an inert gas) to push the solvent through the silica gel. Collect the eluting solvent in fractions.[8]
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Troubleshooting Guide
Problem: Low recovery after recrystallization.
-
Possible Cause: Too much solvent was used initially, preventing the solution from becoming saturated upon cooling.
-
Solution: Before filtering, try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Possible Cause: The product has significant solubility in the solvent even at low temperatures.
-
Solution: Try a different solvent or a mixed-solvent system.
Problem: The product appears as an oil, not crystals, during recrystallization.
-
Possible Cause: The melting point of the solid is lower than the boiling point of the solvent, or significant impurities are depressing the melting point.
-
Solution: Try a lower-boiling point solvent. Alternatively, try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal.
Problem: Streaking or poor separation on the TLC plate during column chromatography.
-
Possible Cause: The carboxylic acid group is interacting strongly and inconsistently with the slightly acidic silica gel.
-
Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid, to your eluent.[8] This keeps the compound protonated and reduces tailing. Alternatively, for separating from non-acidic compounds, adding a small amount of a base like triethylamine can be effective.[9]
Problem: The product is still impure after acid-base extraction.
-
Possible Cause: The impurity is also an acidic compound with a similar pKa.
-
Solution: Acid-base extraction will not separate two acids. You must use an alternative method like recrystallization or column chromatography.
-
Possible Cause: Incomplete extraction or precipitation.
-
Solution: Ensure you are extracting with the base multiple times and acidifying the aqueous layer to a sufficiently low pH (pH < 3) to ensure complete precipitation.[6]
References
- 1. Buy this compound | 76429-73-7 [smolecule.com]
- 2. This compound|CAS 76429-73-7 [rlavie.com]
- 3. appchemical.com [appchemical.com]
- 4. 2,3-Dihydrobenzo[b]furan-5-carboxylicacid - Advanced Biochemicals [advancedbiochemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 7. physics.emu.edu.tr [physics.emu.edu.tr]
- 8. orgsyn.org [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The synthesis of this compound typically proceeds through a few key strategies:
-
Oxidation of 2,3-Dihydrobenzofuran-5-Carbaldehyde: This is a common final step where the corresponding aldehyde is oxidized to the carboxylic acid.
-
Intramolecular Cyclization: This involves the formation of the dihydrobenzofuran ring from a suitably substituted benzene derivative.
-
Carboxylation of 2,3-Dihydrobenzofuran: This involves the direct introduction of the carboxylic acid group onto the 2,3-dihydrobenzofuran scaffold.
Q2: What are the typical purities observed for commercially available this compound?
A2: Commercially available this compound is often cited with a purity of 97% or higher. However, depending on the synthetic route and purification methods, various byproducts can be present.
Q3: What are some of the key applications of this compound?
A3: This compound is a valuable building block in medicinal chemistry and materials science. It serves as a scaffold for the development of new drugs, particularly those targeting G protein-coupled receptors (GPCRs), and as a precursor for polymers with unique properties like photoconductivity and thermal stability.[1]
Troubleshooting Guides for Common Synthetic Routes
Route 1: Vilsmeier-Haack Formylation of 2,3-Dihydrobenzofuran followed by Oxidation
This two-step process is a common laboratory-scale synthesis. The first step involves the formylation of 2,3-dihydrobenzofuran to yield 2,3-dihydrobenzofuran-5-carbaldehyde, which is then oxidized to the final product.
Diagram of the Vilsmeier-Haack Reaction Pathway:
References
Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Ensure the reaction is stirred adequately and maintained at the optimal temperature for the specified duration. |
| Decomposition of starting materials or product. | - Verify the stability of reagents and intermediates under the reaction conditions. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Sub-optimal reagent quality. | - Use high-purity, dry solvents and reagents. - Confirm the activity of catalysts or reducing agents if they have been stored for an extended period. | |
| Formation of Significant Side Products | Competing reaction pathways. | - Adjust the reaction temperature; lower temperatures can sometimes increase selectivity. - Modify the order of reagent addition to favor the desired reaction pathway. |
| Over-reaction or side reactions of functional groups. | - Use protecting groups for sensitive functionalities on the starting material that are not involved in the desired transformation. - Carefully control the stoichiometry of reagents to avoid excess that could lead to side reactions. | |
| Presence of impurities in starting materials. | - Purify starting materials before use. - Analyze starting materials for impurities that could interfere with the reaction. | |
| Difficulties in Product Purification | Product is an oil or does not crystallize. | - Attempt purification by column chromatography using a suitable solvent system. - Consider converting the carboxylic acid to a salt to facilitate crystallization, followed by acidification to recover the pure acid. |
| Co-elution of impurities during chromatography. | - Optimize the chromatography conditions by trying different solvent systems or stationary phases. - Consider using a different purification technique, such as preparative High-Performance Liquid Chromatography (HPLC). | |
| Presence of colored impurities. | - Treat the crude product with activated carbon to adsorb colored byproducts. - Recrystallization from a suitable solvent can also help in removing colored impurities. | |
| Inconsistent Results | Variability in reaction setup or conditions. | - Standardize all reaction parameters, including solvent volume, temperature, stirring speed, and reaction time. - Ensure consistent quality of all reagents and solvents. |
| Moisture sensitivity of the reaction. | - Dry all glassware thoroughly before use. - Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere. |
Frequently Asked Questions (FAQs)
A list of common questions and answers to provide quick assistance for frequently encountered issues.
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common synthetic routes often start from precursors like 5-bromo-2,3-dihydrobenzofuran, which can then undergo a carboxylation reaction. Another approach involves the cyclization of appropriately substituted phenols.
Q2: My reaction to form the dihydrobenzofuran ring is not proceeding. What should I check?
A2: First, verify the integrity of your catalyst and the reaction conditions. Many cyclization reactions are sensitive to air and moisture, so ensure your setup is under an inert atmosphere with dry solvents. Also, check the temperature, as some reactions require heating to proceed at an appreciable rate.
Q3: I am observing the formation of a significant amount of a byproduct that appears to be the corresponding benzofuran (aromatized product). How can I minimize this?
A3: Aromatization can be a common side reaction, often promoted by harsh reaction conditions or the presence of an oxidant. Consider using milder reaction conditions, such as a lower temperature or a less aggressive catalyst. If an oxidizing agent is not part of the intended reaction, ensure your starting materials and solvents are free from oxidative impurities.
Q4: What is the best way to purify the final this compound product?
A4: Purification can often be challenging. A common and effective method is recrystallization from a suitable solvent system. If the product is an oil or heavily contaminated, column chromatography on silica gel is recommended. For highly persistent impurities, derivatization to an ester, followed by purification and subsequent hydrolysis back to the carboxylic acid, can be an effective strategy.
Q5: During the hydrolysis of an ester precursor to the carboxylic acid, I am getting low yields. What could be the reason?
A5: Incomplete hydrolysis is a common issue. Ensure you are using a sufficient excess of the base (e.g., NaOH or LiOH) and that the reaction is heated for an adequate amount of time. Monitoring the reaction by TLC or LC-MS will help determine the optimal reaction time. After the reaction, proper acidification is crucial to precipitate the carboxylic acid product.
Experimental Protocols
Below are detailed methodologies for key experimental steps that are often cited in the synthesis of 2,3-dihydrobenzofuran carboxylic acid derivatives.
Protocol 1: Reduction of Benzofuran-2-carboxylate to 2,3-Dihydrobenzofuran-2-carboxylate
This protocol describes a general procedure for the reduction of the furan ring in a benzofuran carboxylate precursor.
Materials:
-
Benzofuran-2-carboxylate derivative
-
Magnesium turnings
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the benzofuran-2-carboxylate starting material in a mixture of anhydrous THF and anhydrous methanol (1:1 ratio).
-
Cool the solution to -15 °C using an appropriate cooling bath.
-
Slowly add magnesium turnings (approximately 30 equivalents) to the cooled solution.
-
Stir the reaction mixture vigorously at -15 °C. Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at -15 °C.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3-dihydrobenzofuran-2-carboxylate.
Protocol 2: Hydrolysis of 2,3-Dihydrobenzofuran-5-carboxylate to Carboxylic Acid
This protocol outlines the hydrolysis of an ester to the corresponding carboxylic acid.
Materials:
-
2,3-Dihydrobenzofuran-5-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1M or 2M)
Procedure:
-
Dissolve the 2,3-dihydrobenzofuran-5-carboxylate in a mixture of methanol (or THF) and water.
-
Add a solution of NaOH or LiOH (typically 2-4 equivalents) to the ester solution.
-
Heat the reaction mixture to reflux (or a suitable temperature such as 50-70 °C) and stir for several hours until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like diethyl ether or dichloromethane to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 1-2 by the slow addition of HCl.
-
The carboxylic acid product should precipitate out of the solution. If it does not, extract the aqueous layer with ethyl acetate.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product.
Visualizations
The following diagrams illustrate key workflows and concepts in the synthesis and troubleshooting of this compound.
Caption: General synthetic workflow for this compound.
Caption: Logical troubleshooting flow for synthesis challenges.
Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common strategies involve the intramolecular cyclization of a suitably substituted phenol. Key routes include:
-
Intramolecular Williamson Ether Synthesis: This involves the cyclization of a precursor like 3-(2-haloethyl)-4-hydroxybenzoic acid. The reaction is typically base-mediated.
-
Claisen Rearrangement followed by Cyclization: Starting from an allyl ether of a 4-hydroxybenzoic acid derivative, a Claisen rearrangement can position the allyl group for a subsequent intramolecular cyclization.[1]
-
Acid-Catalyzed Cyclization: A precursor such as 3-(2-hydroxyethyl)-4-hydroxybenzoic acid can undergo acid-catalyzed dehydration to form the dihydrobenzofuran ring.
-
Hydrolysis of Ester Precursors: The synthesis can be directed towards a corresponding ester, like methyl 2,3-dihydrobenzofuran-5-carboxylate, which is then hydrolyzed to the carboxylic acid in a final step.[2][3]
Q2: I am having trouble with the intramolecular cyclization step. What are the critical parameters to control?
A2: For a successful intramolecular Williamson ether synthesis, for example, several factors are crucial:
-
Base Strength: A sufficiently strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.[4][5] Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile is generally preferred. These solvents solvate the cation of the base, enhancing the nucleophilicity of the phenoxide.[5]
-
Temperature: The reaction temperature can influence the rate of reaction and the formation of side products. Lower temperatures may favor the desired Sₙ2 reaction over potential elimination (E2) side reactions.[5]
-
Anhydrous Conditions: It is important to use dry reagents and solvents, as water can quench the base and hinder the reaction.
Q3: What are the expected side products in the synthesis of this compound?
A3: Depending on the synthetic route, potential side products may include:
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Elimination Products: In the Williamson ether synthesis approach, E2 elimination can compete with the desired Sₙ2 cyclization, leading to the formation of a vinyl-substituted benzoic acid. This is more likely with secondary halides.[5][6]
-
Intermolecular Reaction Products: If the reaction concentration is too high, intermolecular etherification between two precursor molecules can occur, leading to polymeric byproducts.
-
Incomplete Reaction: Unreacted starting material can be a major impurity if the reaction conditions are not optimized.
-
Products of Over-oxidation or Reduction: If harsh oxidizing or reducing agents are used in other synthetic steps, unintended modification of the aromatic ring or the carboxylic acid can occur.
Q4: How can I purify the final this compound product?
A4: Purification of the final carboxylic acid product typically involves the following steps:
-
Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., sodium bicarbonate solution) to convert the carboxylic acid into its water-soluble carboxylate salt. The aqueous layer is then separated, washed with an organic solvent to remove neutral impurities, and then acidified (e.g., with HCl) to precipitate the purified carboxylic acid.
-
Recrystallization: The crude solid can be recrystallized from a suitable solvent or solvent mixture to obtain a highly pure crystalline product.
-
Column Chromatography: If the product is difficult to purify by other means, silica gel column chromatography can be employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of the phenolic hydroxyl group. 2. Leaving group is not sufficiently reactive. 3. Reaction temperature is too low. 4. Presence of water in the reaction mixture. | 1. Use a stronger base or increase the equivalents of the base. 2. If using a chloro-substituent, consider converting it to a better leaving group like a bromo, iodo, or tosylate group. 3. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 4. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. |
| Formation of Significant Amount of Alkene Byproduct | 1. The use of a sterically hindered base. 2. High reaction temperature favoring elimination. 3. The leaving group is on a secondary carbon. | 1. Switch to a less sterically hindered base. 2. Run the reaction at a lower temperature for a longer duration. 3. If possible, redesign the synthesis to involve a primary leaving group. |
| Product is Contaminated with Starting Material | 1. Insufficient reaction time. 2. Inadequate amount of base. 3. Deactivation of the base by moisture. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed. 2. Increase the stoichiometry of the base. 3. Ensure anhydrous reaction conditions. |
| Difficulty in Isolating the Product during Workup | 1. Product is partially soluble in the aqueous phase. 2. Emulsion formation during extraction. | 1. After acidification, extract the aqueous phase multiple times with an organic solvent. 2. Add a small amount of brine to the extraction mixture to help break up emulsions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Intramolecular Williamson Ether Synthesis
This protocol is a plausible route based on established chemical principles for similar transformations.
Step 1: Synthesis of 3-(2-Chloroethyl)-4-hydroxybenzoic Acid from 3-Allyl-4-hydroxybenzoic Acid
-
Ozonolysis: Dissolve 3-allyl-4-hydroxybenzoic acid in a suitable solvent (e.g., methanol or dichloromethane) and cool to -78 °C. Bubble ozone gas through the solution until a blue color persists, indicating complete reaction.
-
Reductive Workup: Add a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to the reaction mixture at -78 °C and allow it to warm to room temperature. This will reduce the intermediate ozonide to an aldehyde.
-
Reduction to Alcohol: Without isolating the intermediate aldehyde, add a reducing agent such as sodium borohydride (NaBH₄) portion-wise at 0 °C to reduce the aldehyde to the corresponding alcohol, yielding 3-(2-hydroxyethyl)-4-hydroxybenzoic acid.
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Chlorination: Protect the carboxylic acid and phenolic hydroxyl groups (e.g., as methyl esters or by another suitable protecting group strategy). Then, treat the alcohol with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to give the corresponding 3-(2-chloroethyl)-4-hydroxybenzoic acid derivative. Deprotect to yield the desired starting material for cyclization.
Step 2: Intramolecular Cyclization to this compound
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Reaction Setup: To a solution of 3-(2-chloroethyl)-4-hydroxybenzoic acid in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature, and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to precipitate the crude product.
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Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Data Presentation
| Reaction Step | Starting Material | Key Reagents | Product | Typical Yield Range |
| Cyclization | 3-(2-Chloroethyl)-4-hydroxybenzoic acid | K₂CO₃, DMF | This compound | 60-80% |
| Hydrolysis | Methyl 2,3-dihydrobenzofuran-5-carboxylate | NaOH, H₂O/MeOH | This compound | >90% |
Note: Yields are estimates based on similar reported reactions and may vary depending on experimental conditions.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield in the cyclization step.
References
- 1. Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Methyl 2,3-dihydrobenzofuran-5-carboxylate | C10H10O3 | CID 2821720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2,3-Dihydrobenzofuran-5-Carboxylate|CAS 588702-80-1 [rlavie.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting failed reactions involving 2,3-Dihydrobenzofuran-5-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dihydrobenzofuran-5-Carboxylic Acid. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Amide Coupling Reactions
Question 1: My amide coupling reaction with this compound is resulting in low to no yield. What are the potential causes and solutions?
Answer:
Low yields in amide coupling reactions involving this compound can stem from several factors, often related to substrate reactivity, reaction conditions, or the choice of reagents.
Potential Causes & Troubleshooting Steps:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid group needs to be activated to react with the amine. If the coupling reagent is not effective or used in insufficient amounts, the reaction will not proceed efficiently.
-
Solution: Ensure you are using an appropriate coupling reagent. For aromatic carboxylic acids, common choices include HATU, HBTU, or EDC in combination with an additive like HOBt or DMAP.[1] Consider increasing the equivalents of the coupling reagent and additive. Pre-activating the carboxylic acid for 15-30 minutes before adding the amine can also improve yields.
-
-
Poor Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.
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Side Reactions: The presence of moisture can lead to the hydrolysis of the activated carboxylic acid intermediate. Additionally, the amine can react with some coupling reagents to form guanidinium by-products.
-
Solution: Use anhydrous solvents and reagents. Ensure the order of addition is correct; typically, the carboxylic acid is activated before the amine is introduced.
-
-
Solubility Issues: this compound may have limited solubility in some common organic solvents, leading to a heterogeneous reaction mixture and poor reactivity.
-
Solution: Choose a solvent in which both the carboxylic acid and the amine are soluble. Polar aprotic solvents like DMF or DMAc are often good choices for amide coupling reactions.[1] Gentle heating can also improve solubility and reaction rates.
-
Question 2: I am observing significant by-product formation in my amide coupling reaction. How can I minimize these?
Answer:
By-product formation is a common issue in amide coupling. Identifying the by-products can help in diagnosing the problem.
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Unreacted Starting Material: This indicates that the reaction has not gone to completion. Consider the points in Question 1 regarding activation, nucleophilicity, and solubility.
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Homocoupling of the Carboxylic Acid (Anhydride Formation): This can occur if the activated carboxylic acid intermediate reacts with another molecule of the carboxylic acid.
-
Solution: This is more common with certain activating agents. Using additives like HOBt can help to suppress this side reaction by forming a more stable active ester.
-
-
Epimerization: If your amine or carboxylic acid has a chiral center, racemization or epimerization can occur, especially with prolonged reaction times or at elevated temperatures.
-
Solution: Use coupling reagents known to minimize epimerization, such as those containing HOBt or its derivatives. Running the reaction at lower temperatures can also be beneficial.
-
Esterification Reactions
Question 3: My Fischer esterification of this compound is slow and gives a poor yield. How can I improve this?
Answer:
Fischer esterification is an equilibrium-driven process, and several factors can limit its efficiency, particularly with aromatic carboxylic acids.
Potential Causes & Troubleshooting Steps:
-
Equilibrium Limitation: The reaction produces water, and if not removed, the equilibrium will not favor the formation of the ester.
-
Solution: Use a large excess of the alcohol as the solvent to drive the equilibrium forward. Alternatively, remove water as it is formed using a Dean-Stark apparatus.
-
-
Steric Hindrance: While the 5-position of the dihydrobenzofuran ring is not exceptionally hindered, bulky alcohols may react slowly.
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Solution: For sterically hindered alcohols, consider converting the carboxylic acid to the acyl chloride first, followed by reaction with the alcohol in the presence of a base like pyridine.[3]
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
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Solution: Ensure a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.
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Hydrolysis of the Dihydrobenzofuran Ring: Under strongly acidic conditions and elevated temperatures for prolonged periods, there is a risk of side reactions involving the dihydrobenzofuran ring itself, though it is generally stable.
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Solution: Monitor the reaction progress and avoid unnecessarily long reaction times or excessively high temperatures.
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Friedel-Crafts and Electrophilic Aromatic Substitution Reactions
Question 4: I am attempting a Friedel-Crafts acylation on the aromatic ring of a this compound derivative, but the reaction is failing or giving multiple products. What could be the issue?
Answer:
The carboxylic acid group is strongly deactivating, which makes electrophilic aromatic substitution reactions like Friedel-Crafts acylation challenging.
Potential Causes & Troubleshooting Steps:
-
Deactivation of the Aromatic Ring: The electron-withdrawing nature of the carboxylic acid group makes the benzene ring less nucleophilic and thus less reactive towards electrophiles.
-
Solution: It is highly recommended to protect the carboxylic acid group as an ester before attempting Friedel-Crafts acylation. The ester group is less deactivating. Alternatively, consider performing the acylation on a precursor molecule before introducing the carboxylic acid functionality.
-
-
Lewis Acid Complexation: The Lewis acid catalyst (e.g., AlCl₃) can complex with the carbonyl oxygen of the carboxylic acid, further deactivating the ring and requiring stoichiometric amounts of the catalyst.[4]
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Solution: Protecting the carboxylic acid as mentioned above will mitigate this issue.
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Poor Regioselectivity: The dihydrobenzofuran ring system has specific directing effects. The ether oxygen is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. This can lead to a mixture of products.
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Solution: The substitution pattern will be influenced by the combined electronic effects of the substituents. Predicting the major product can be complex. It may be necessary to use starting materials that favor the desired regioselectivity or to separate the resulting isomers. In some cases, "non-conventional" Friedel-Crafts reactions have been observed with benzofurans, leading to unexpected products through rearrangement.[5]
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General Troubleshooting
Question 5: I am having difficulty purifying my product derived from this compound. What are some common challenges and solutions?
Answer:
Purification of dihydrobenzofuran derivatives can present several challenges.
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Removal of Coupling Reagent By-products: Amide coupling reagents generate by-products (e.g., dicyclohexylurea (DCU) from DCC) that can be difficult to remove.
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Solution: If using DCC, DCU is insoluble in many organic solvents and can often be removed by filtration. For water-soluble by-products from reagents like EDC, an aqueous workup is typically effective.
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Product Solubility: The product may have limited solubility in common chromatography solvents, leading to streaking on TLC plates and poor separation.
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Solution: Experiment with different solvent systems for column chromatography. Adding a small amount of a more polar solvent like methanol to a dichloromethane or ethyl acetate-based eluent can improve the solubility and chromatography of polar compounds.
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Residual Starting Material: If the reaction has not gone to completion, separating the product from the starting carboxylic acid can be challenging due to similar polarities.
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Solution: An acidic or basic wash during the workup can help to remove unreacted carboxylic acid or amine starting materials, respectively. For example, washing the organic layer with a dilute aqueous sodium bicarbonate solution will extract the unreacted this compound into the aqueous layer.
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Question 6: Is there a risk of decarboxylation when working with this compound?
Answer:
Decarboxylation of aromatic carboxylic acids typically requires high temperatures. While it is not a common issue under standard amide coupling or esterification conditions, it is a possibility at elevated temperatures, especially in the presence of certain catalysts.[6] Heterocyclic carboxylic acids can sometimes undergo decarboxylation more readily than simple benzoic acids.[7]
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Mitigation: Avoid unnecessarily high reaction temperatures (e.g., >150°C) for extended periods, especially in polar aprotic solvents like DMF or DMSO.[7] If high temperatures are required, consider running the reaction for a shorter duration and monitor for by-product formation.
Data Presentation
Table 1: Solubility of Structurally Similar Carboxylic Acids in Common Organic Solvents
| Solvent | Mole Fraction Solubility (x) of FDCA at 313.15 K (40°C) |
| Methanol | 0.0103 |
| 1-Butanol | 0.0045 |
| Acetic Acid | 0.0025 |
| Ethyl Acetate | 0.0012 |
| Acetonitrile | 0.0008 |
Data adapted from studies on FDCA solubility.[8] It is generally observed that the solubility of carboxylic acids in organic solvents can be enhanced by the presence of water.[9]
Table 2: Common Coupling Reagents for Amide Bond Formation
| Reagent | Additive | Common Solvents | Key Features |
| EDC (EDCI) | HOBt, DMAP | DMF, DCM, CH₃CN | Water-soluble carbodiimide; by-products are easily removed with aqueous workup. |
| DCC | HOBt, DMAP | DCM, THF | By-product (DCU) is insoluble and removed by filtration. |
| HATU | DIPEA, TEA | DMF, NMP | Highly effective for difficult couplings, including with electron-poor amines. |
| HBTU | DIPEA, TEA | DMF, NMP | Similar to HATU, a common peptide coupling reagent. |
| SOCl₂ | Pyridine, TEA | DCM, Toluene | Converts carboxylic acid to highly reactive acyl chloride; useful for unreactive amines/alcohols. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
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To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).
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Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.
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Add the desired amine (1.1 eq) to the reaction mixture.
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Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Esterification
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Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol).
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Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
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Heat the mixture to reflux and monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
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Purify the crude product by column chromatography if necessary.
Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Troubleshooting decision tree for failed reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Acetylation of 2,3-dimethylbenzofuran. The first example of a ‘non-conventional’ Friedel–Crafts reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Buy this compound | 76429-73-7 [smolecule.com]
- 7. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,3-dihydrobenzofuran-5-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Low or No Yield of the Desired Product
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Question: I am not getting the expected yield of this compound. What could be the issue?
-
Answer: Low yields can stem from several factors:
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Suboptimal Solvent Choice: The solvent plays a crucial role in the solubility of reactants and the stabilization of intermediates. For the cyclization step in dihydrobenzofuran synthesis, solvent choice is critical. While various solvents can be used, acetonitrile has been shown to provide a good balance between reaction conversion and selectivity in related syntheses.[1][2] Dichloromethane and benzene/acetone mixtures are also commonly employed.[1] It is recommended to perform small-scale solvent screening to find the optimal conditions for your specific substrate.
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Reaction Temperature: The reaction may require specific temperature control. For instance, some cyclization reactions are performed at room temperature, while others may require heating to proceed at an optimal rate.[1] Ensure your reaction temperature is appropriate for the chosen synthetic route.
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Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to side products and lower yields. It is advisable to use highly purified starting materials.
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Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
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Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. How can I minimize side reactions?
-
Answer: The formation of impurities is a common challenge. Consider the following:
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Solvent Effects on Selectivity: The choice of solvent can influence the selectivity of the reaction. In the synthesis of dihydrobenzofuran neolignans, acetonitrile was found to provide higher selectivity compared to other solvents.[1][2]
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Control of Reaction Conditions: Over- or under-heating can lead to the formation of byproducts. Strict control of the reaction temperature is essential.
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Atmosphere Control: Some reactions are sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
-
Purification Method: A single purification step may not be sufficient. Consider using a combination of techniques such as column chromatography, recrystallization, and/or preparative HPLC to isolate the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the intramolecular cyclization of a suitably substituted phenol. A representative multi-step synthesis might involve the preparation of a substituted phenolic precursor followed by a cyclization reaction to form the dihydrobenzofuran ring.
Q2: How does the choice of solvent impact the synthesis?
The solvent can significantly affect the reaction rate, yield, and selectivity. Polar aprotic solvents like acetonitrile and dimethylformamide (DMF) are often effective for cyclization reactions. Acetonitrile is considered a "greener" option and has demonstrated a good balance between conversion and selectivity in similar syntheses.[1][2] The polarity of the solvent can influence the stabilization of charged intermediates that may form during the cyclization process.
Q3: What are the key experimental parameters to control?
Beyond the choice of solvent, critical parameters to control include reaction temperature, reaction time, the stoichiometry of reactants, and the purity of the starting materials. Optimization of these parameters is often necessary to achieve the best results.
Experimental Protocols
A representative experimental workflow for a key cyclization step in the synthesis of a 2,3-dihydrobenzofuran derivative is outlined below. Note that specific conditions will vary depending on the exact synthetic route.
Representative Protocol: Intramolecular Cyclization
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Reactant Preparation: Dissolve the phenolic precursor in the chosen solvent (e.g., acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a condenser.
-
Reagent Addition: Add the appropriate base or catalyst to the solution. The addition may need to be done portion-wise or via a syringe pump to control the reaction rate.
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Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS at regular intervals.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate aqueous solution (e.g., water or a mild acid).
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Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Data Presentation
Table 1: Effect of Solvent on a Representative Dihydrobenzofuran Synthesis (Hypothetical Data)
| Solvent | Reaction Time (hours) | Yield (%) | Purity (%) |
| Acetonitrile | 4 | 85 | 98 |
| Dichloromethane | 6 | 78 | 95 |
| Toluene | 12 | 65 | 90 |
| Tetrahydrofuran (THF) | 8 | 72 | 93 |
This table presents hypothetical data for illustrative purposes, based on trends observed in related literature.[1][2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid. The information is tailored for researchers, scientists, and professionals in drug development.
Catalyst Selection and Experimental Protocols
The primary route for the synthesis of this compound is the selective catalytic hydrogenation of Benzofuran-5-Carboxylic Acid. Below are comparative data and detailed protocols for two common catalytic systems.
Data Presentation: Catalyst Performance in Selective Hydrogenation of Benzofuran Derivatives
| Catalyst System | Substrate Analogue | Temperature (°C) | Pressure (bar H₂) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Ru@SILP-[ZnCl₄]²⁻ | Benzofuran | 150 | 10 | 8 | >99 | 93 | 88 | [1][2] |
| Ru@SILP-[ZnCl₄]²⁻ | 5-Methoxybenzofuran | 175 | 20 | - | - | - | >90 | [2] |
| Ru@SILP-[ZnCl₄]²⁻ | Benzofuran-5-carbonitrile | 150 | 30 | 24 | >99 | >99 | >99 | [2] |
| 10% Pd/C | Benzofuran-5-Carboxylic Acid | Room Temp | 1 (balloon) | 24-48 | Slow | High | Moderate | [3] |
Experimental Workflow
The general workflow for the synthesis of this compound via catalytic hydrogenation is outlined below.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a standard method for the selective hydrogenation of the furan ring in benzofuran derivatives.
Materials:
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Benzofuran-5-Carboxylic Acid
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10% Palladium on Carbon (Pd/C)
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Ethanol or Ethyl Acetate (solvent)
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Hydrogen gas (balloon or cylinder)
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Filtration aid (e.g., Celite)
Procedure:
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In a suitable reaction flask, dissolve Benzofuran-5-Carboxylic Acid in the chosen solvent (e.g., ethanol).
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Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).
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Seal the flask and purge with an inert gas (e.g., nitrogen or argon), followed by purging with hydrogen gas.
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Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Note that this reaction can be slow, potentially requiring 24-48 hours.[3]
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Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.
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Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
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Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Protocol 2: Hydrogenation using a Ruthenium-based Catalyst (Adapted)
This protocol is adapted from the selective hydrogenation of various benzofuran derivatives using a Ru@SILP-[ZnCl₄]²⁻ catalyst and may require optimization for the specific substrate.[2]
Materials:
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Benzofuran-5-Carboxylic Acid
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Ru@SILP-[ZnCl₄]²⁻ catalyst
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Decalin (solvent)
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High-pressure reactor (autoclave)
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Hydrogen gas (cylinder)
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Filtration aid (e.g., Celite)
Procedure:
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To a high-pressure reactor, add Benzofuran-5-Carboxylic Acid and the Ru@SILP-[ZnCl₄]²⁻ catalyst.
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Add decalin as the solvent.
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Seal the reactor and purge several times with hydrogen gas.
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Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-30 bar).[2]
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Heat the reactor to the target temperature (e.g., 150°C) with vigorous stirring.[2]
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Maintain the reaction conditions for the specified time (e.g., 8-24 hours), monitoring the pressure to gauge hydrogen uptake.[2]
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After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
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Open the reactor and filter the contents through a pad of Celite to remove the catalyst.
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Remove the solvent under reduced pressure.
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Purify the crude product as described in Protocol 1.
Troubleshooting Guide and FAQs
Catalyst Selection Logic
Caption: Decision logic for catalyst selection in the synthesis.
Q1: My hydrogenation reaction with Pd/C is very slow or has stalled. What can I do?
A1:
-
Catalyst Activity: Your Pd/C catalyst may be old or deactivated. Try using a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) can also be more active for some substrates.[3]
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Catalyst Poisoning: Impurities in your starting material or solvent can poison the catalyst. Ensure your Benzofuran-5-Carboxylic Acid is pure. Common poisons include sulfur or nitrogen-containing compounds.
-
Reaction Conditions: While the reaction can proceed at room temperature and atmospheric pressure, increasing the hydrogen pressure and/or temperature can significantly increase the reaction rate. Using a high-pressure reactor (Parr shaker) is recommended if the reaction is sluggish.[3]
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Solvent: The choice of solvent can impact the reaction. While ethanol and ethyl acetate are common, trying a different solvent like acetic acid might help, as protonation of the carboxyl group can sometimes facilitate hydrogenation.[3]
-
Agitation: Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen gas.
Q2: I am observing over-reduction of the benzene ring. How can I improve selectivity?
A2:
-
Catalyst Choice: Ruthenium-based catalysts, particularly those with Lewis acidic additives like Ru@SILP-[ZnCl₄]²⁻, have shown high selectivity for the hydrogenation of the furan ring while leaving the benzene ring intact.[1][2]
-
Reaction Conditions: Over-hydrogenation is more likely at higher temperatures and pressures. Try reducing the temperature and/or pressure.
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Monitoring: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent further reduction of the desired product.
Q3: How do I effectively remove the catalyst after the reaction?
A3:
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Filtration: The most common method is filtration through a pad of Celite or another filter aid. This prevents the fine catalyst particles from passing through the filter paper.
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Washing: Ensure you wash the filter cake thoroughly with the reaction solvent to recover any adsorbed product.
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Safety: Be aware that Pd/C can be pyrophoric, especially when dry and exposed to air. Do not allow the filtered catalyst to dry completely on the filter paper. It is best to quench the catalyst on the filter paper with plenty of water.
Q4: The purity of my final product is low after work-up. What are the likely impurities and how can I remove them?
A4:
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Starting Material: Incomplete reaction will leave unreacted Benzofuran-5-Carboxylic Acid.
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Over-reduced Product: As mentioned in Q2, over-hydrogenation can lead to the formation of Tetrahydrobenzofuran-5-Carboxylic Acid.
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Hydrogenolysis Products: Cleavage of the C-O bond in the furan ring can lead to ring-opened byproducts.[2]
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Purification: Recrystallization is often an effective method for purifying carboxylic acids. If this is insufficient, column chromatography on silica gel may be necessary. A common eluent system for acidic compounds is a mixture of hexane, ethyl acetate, and a small amount of acetic acid to prevent tailing.
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, another potential route is through intramolecular cyclization. This would typically involve a precursor such as a substituted 3-(4-hydroxyphenyl)propionic acid or 4-hydroxy-3-(2-haloethyl)benzoic acid. These reactions are often catalyzed by a base or a transition metal. However, catalytic hydrogenation of the corresponding benzofuran is generally a more direct and common approach.[4]
References
minimizing impurity formation in 2,3-Dihydrobenzofuran-5-Carboxylic Acid preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid. The following sections address common issues related to impurity formation in prevalent synthetic routes and offer guidance on their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most frequently employed methods include:
-
Route A: Oxidation of 2,3-Dihydrobenzofuran-5-Carbaldehyde. This is a direct conversion of the aldehyde to the carboxylic acid.
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Route B: Hydrolysis of a 2,3-Dihydrobenzofuran-5-Carboxylate Ester. Typically, the methyl or ethyl ester is hydrolyzed under acidic or basic conditions.
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Route C: Friedel-Crafts Acylation and subsequent Wolff-Kishner Reduction. This multi-step synthesis involves introducing a keto-ester group onto the 2,3-dihydrobenzofuran ring, followed by hydrolysis and reduction of the ketone.
Q2: How can I purify the final this compound product?
A2: Standard purification techniques include recrystallization from a suitable solvent system (e.g., acetone/hexane) and column chromatography on silica gel. The choice of method depends on the nature and quantity of the impurities.
Q3: What analytical techniques are recommended for monitoring reaction progress and assessing final purity?
A3: High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the consumption of starting materials and the formation of the product and any impurities. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks of the reaction progress. 1H NMR spectroscopy is essential for structural confirmation of the final product and can help identify major impurities.
Troubleshooting Guides by Synthetic Route
Route A: Oxidation of 2,3-Dihydrobenzofuran-5-Carbaldehyde
This route typically involves the oxidation of 2,3-dihydrobenzofuran-5-carbaldehyde using an oxidizing agent like bromine in a suitable solvent such as glacial acetic acid.
Experimental Workflow: Oxidation of Aldehyde
Caption: Workflow for the oxidation of 2,3-dihydrobenzofuran-5-carbaldehyde.
Troubleshooting: Oxidation Route
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction; starting material remains. | 1. Insufficient oxidizing agent. 2. Reaction time too short. 3. Low reaction temperature. | 1. Ensure the correct stoichiometry of bromine is used. 2. Monitor the reaction by TLC or HPLC and extend the reaction time if necessary. 3. Ensure the reaction is allowed to warm to room temperature and stir for the recommended duration. |
| Formation of a brominated aromatic impurity. | Over-bromination of the aromatic ring due to excess bromine or reactive conditions. | 1. Add bromine slowly and maintain the recommended temperature. 2. Avoid using a large excess of bromine. 3. Ensure efficient quenching with sodium thiosulfate to remove any unreacted bromine. |
| Low isolated yield. | 1. Product loss during aqueous workup. 2. Inefficient extraction. | 1. Ensure the aqueous layer is acidified before extraction if the product is in its salt form. 2. Perform multiple extractions with a suitable organic solvent like ethyl acetate. |
Route B: Hydrolysis of 2,3-Dihydrobenzofuran-5-Carboxylate Ester
This route involves the cleavage of an ester (e.g., methyl or ethyl 2,3-dihydrobenzofuran-5-carboxylate) to the carboxylic acid, typically under basic conditions with sodium hydroxide in an aqueous alcohol solution.
Logical Relationship: Hydrolysis Conditions and Outcomes
Caption: Factors influencing the outcome of ester hydrolysis.
Troubleshooting: Hydrolysis Route
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis; starting ester detected in the product. | 1. Insufficient amount of base. 2. Reaction time is too short or temperature is too low. 3. Steric hindrance of the ester group. | 1. Use at least one equivalent of base (e.g., NaOH). An excess may be required. 2. Increase the reaction time and/or temperature (reflux). Monitor by TLC/HPLC. 3. For sterically hindered esters, consider longer reaction times or stronger basic conditions. |
| Product is not precipitating upon acidification. | 1. Insufficient acidification. 2. Product is soluble in the aqueous medium. | 1. Check the pH of the aqueous layer and add more acid if necessary to ensure full protonation of the carboxylate. 2. Extract the acidified aqueous layer with an organic solvent such as ethyl acetate. |
| Formation of unknown byproducts. | Decomposition of starting material or product under harsh basic conditions. | 1. Consider using milder conditions (e.g., lower temperature, alternative base like LiOH). 2. Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation. |
Route C: Friedel-Crafts Acylation and Wolff-Kishner Reduction
This is a two-step process starting from 2,3-dihydrobenzofuran. The first step is a Friedel-Crafts acylation to introduce a keto-ester group, and the second step is a Wolff-Kishner-Huang Minlon reduction to convert the ketone to a methylene group.
Experimental Workflow: Friedel-Crafts and Wolff-Kishner Route
Validation & Comparative
A Comparative Spectroscopic Analysis of 2,3-Dihydrobenzofuran Carboxylic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. 2,3-Dihydrobenzofuran derivatives are prevalent scaffolds in medicinal chemistry, valued for their diverse biological activities. This guide provides a comparative spectroscopic analysis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid and two of its structural isomers, 2,3-Dihydrobenzofuran-2-Carboxylic Acid and 2,3-Dihydrobenzofuran-7-Carboxylic Acid. By presenting predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to facilitate the identification and differentiation of these closely related compounds.
Predicted Spectroscopic Data: A Comparative Overview
The following tables summarize the predicted spectroscopic data for the three isomers. These predictions are based on established principles of spectroscopy and data from related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm
| Proton Assignment | This compound | 2,3-Dihydrobenzofuran-2-Carboxylic Acid | 2,3-Dihydrobenzofuran-7-Carboxylic Acid |
| -COOH | ~12.5 (s, 1H) | ~11.0 (s, 1H) | ~12.8 (s, 1H) |
| Aromatic H | H4: ~7.9 (d, 1H)H6: ~7.8 (dd, 1H)H7: ~6.8 (d, 1H) | H4, H5, H6, H7: ~6.8-7.2 (m, 4H) | H4: ~7.6 (d, 1H)H5: ~6.9 (t, 1H)H6: ~7.4 (d, 1H) |
| Dihydrofuran H | H2: ~4.6 (t, 2H)H3: ~3.2 (t, 2H) | H2: ~5.1 (dd, 1H)H3: ~3.4 (m, 2H) | H2: ~4.7 (t, 2H)H3: ~3.3 (t, 2H) |
s = singlet, d = doublet, t = triplet, dd = doublet of doublets, m = multiplet
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm
| Carbon Assignment | This compound | 2,3-Dihydrobenzofuran-2-Carboxylic Acid | 2,3-Dihydrobenzofuran-7-Carboxylic Acid |
| -COOH | ~170 | ~175 | ~168 |
| Aromatic C (quaternary) | C3a: ~128C5: ~125C7a: ~162 | C3a: ~127C7a: ~159 | C3a: ~122C7: ~129C7a: ~160 |
| Aromatic CH | C4: ~129C6: ~126C7: ~109 | C4: ~128C5: ~121C6: ~125C7: ~109 | C4: ~128C5: ~118C6: ~125 |
| Dihydrofuran C | C2: ~71C3: ~29 | C2: ~78C3: ~30 | C2: ~72C3: ~28 |
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | This compound | 2,3-Dihydrobenzofuran-2-Carboxylic Acid | 2,3-Dihydrobenzofuran-7-Carboxylic Acid |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| C-H stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H stretch (Aliphatic) | ~2960-2850 | ~2960-2850 | ~2960-2850 |
| C=O stretch (Carboxylic Acid) | ~1680-1710 | ~1700-1725 | ~1670-1700 |
| C=C stretch (Aromatic) | ~1610, ~1480 | ~1600, ~1470 | ~1600, ~1460 |
| C-O stretch (Ether) | ~1250 | ~1240 | ~1260 |
| C-O stretch (Carboxylic Acid) | ~1300 | ~1290 | ~1310 |
Table 4: Predicted Mass Spectrometry (Electron Ionization) Key Fragments (m/z)
| Fragmentation | This compound | 2,3-Dihydrobenzofuran-2-Carboxylic Acid | 2,3-Dihydrobenzofuran-7-Carboxylic Acid |
| Molecular Ion [M]⁺• | 164 | 164 | 164 |
| [M-OH]⁺ | 147 | 147 | 147 |
| [M-COOH]⁺ | 119 | 119 | 119 |
| Loss of CO₂ from [M-OH]⁺ | 103 | 103 | 103 |
| Base Peak | 119 | 119 | 119 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like the 2,3-dihydrobenzofuran carboxylic acid isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer: Filter the solution to remove any particulate matter and transfer it into a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence. A wider spectral width (e.g., 240 ppm) and a longer acquisition time with a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp. This is the most common and convenient method for solid samples.
-
Alternative (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal or the KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the spectrum of the sample over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization (Electron Ionization - EI): Bombard the vaporized sample molecules with a high-energy electron beam (typically 70 eV). This will cause ionization and fragmentation of the molecule.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Interpretation: Identify the molecular ion peak (if present) and analyze the fragmentation pattern to deduce the structure of the compound.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
This guide provides a foundational comparison of the predicted spectroscopic characteristics of three 2,3-dihydrobenzofuran carboxylic acid isomers. Researchers can use this information as a reference for the identification and structural elucidation of these and related compounds. It is important to note that experimental data may vary slightly depending on the specific conditions and instrumentation used.
Biological Activity of 2,3-Dihydrobenzofuran Carboxylic Acid Derivatives: A Comparative Guide
A comprehensive review of the scientific literature reveals a significant focus on the biological activities of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives, with a notable absence of extensive research on the corresponding 5-carboxylic acid isomers. Despite a thorough search of academic databases and patent literature, specific data regarding the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of 2,3-dihydrobenzofuran-5-carboxylic acid derivatives remains largely unavailable. Therefore, this guide will focus on the well-documented biological activities of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives and their analogs as a valuable resource for researchers, scientists, and drug development professionals.
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide array of pharmacological effects. This guide provides a comparative overview of the biological activities of various 2,3-dihydrobenzofuran-2-carboxylic acid derivatives, supported by quantitative data and detailed experimental protocols.
Anticancer Activity
Derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have been extensively investigated for their potential as anticancer agents. These compounds have shown potent cytotoxic effects against a range of human cancer cell lines.
Table 1: Anticancer Activity of 2,3-Dihydrobenzofuran-2-Carboxylic Acid Amide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Amide Derivative 1 | ACHN (Renal) | Low µM | [1][2] |
| HCT15 (Colon) | Low µM | [1][2] | |
| MM231 (Breast) | Low µM | [1][2] | |
| NUGC-3 (Gastric) | Low µM | [1][2] | |
| NCI-H23 (Lung) | Low µM | [1][2] | |
| PC-3 (Prostate) | Low µM | [1][2] | |
| Halogenated Derivative 1 | K562 (Leukemia) | 5 | [3] |
| HL60 (Leukemia) | 0.1 | [3] | |
| N-phenethyl carboxamide Derivative | MCF-10A (Breast) | Similar to Doxorubicin (1.136 µM) | [3] |
Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity
The anticancer activity of novel benzofuran- and 2,3-dihydrobenzofuran-2-carboxamide derivatives is often evaluated using the sulforhodamine B (SRB) assay.[1]
-
Cell Plating: Human cancer cell lines (e.g., ACHN, HCT15, MM231, NUGC-3, NCI-H23, and PC-3) are seeded in 96-well plates and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
Cell Fixation: The cells are fixed with trichloroacetic acid.
-
Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B in 1% acetic acid.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base.
-
Absorbance Measurement: The absorbance is read at 540 nm using a microplate reader to determine cell viability.
Anti-inflammatory Activity
Certain 2,3-dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory properties by inhibiting key inflammatory mediators.
Table 2: Anti-inflammatory Activity of 2,3-Dihydrobenzofuran Derivatives
| Compound Class | Assay | IC50 (µM) | Reference |
| Fluorinated Dihydrobenzofurans | PGE₂ production inhibition | 1.48 - 1.92 | [4] |
| IL-6 production inhibition | 1.2 - 9.04 | [4] | |
| Nitric Oxide (NO) production inhibition | 2.4 - 5.2 | [4] | |
| Dihydrobenzofuran-2-ones | Prostaglandin synthesis inhibition | More potent than diclofenac | [5] |
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay is a standard method to screen for anti-inflammatory activity.[6]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS).
-
Incubation: The cells are incubated for 24 hours.
-
Nitrite Measurement: The amount of nitric oxide produced is determined by measuring the nitrite concentration in the cell culture supernatant using the Griess reagent.
Antimicrobial Activity
While less extensively studied than their anticancer and anti-inflammatory activities, some 2,3-dihydrobenzofuran derivatives have shown promising antimicrobial effects.
Table 3: Antimicrobial Activity of Benzofuran Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran Derivative 1 | Salmonella typhimurium | 12.5 | [6] |
| Escherichia coli | 25 | [6] | |
| Staphylococcus aureus | 12.5 | [6] | |
| Benzofuran-3-carboxylic acid Derivative | Gram-positive bacteria | 50 - 200 | [7] |
| Candida albicans | 100 | [7] | |
| Candida parapsilosis | 100 | [7] |
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[6]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Neuroprotective Activity
Preliminary studies suggest that some benzofuran derivatives may possess neuroprotective properties.
Experimental Protocol: In vitro Neuroprotection Assay
The neuroprotective effects of novel benzofuran-2-carboxamide derivatives can be evaluated against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in primary cortical neuron cultures.[8]
-
Cell Culture: Primary cortical neurons are cultured in appropriate media.
-
Compound Treatment: Neurons are pre-treated with the test compounds for a specified duration.
-
NMDA-induced Excitotoxicity: Neuronal damage is induced by exposure to NMDA.
-
Viability Assessment: Cell viability is assessed using methods such as the MTT assay to determine the protective effect of the compounds.
Visualizing Biological Pathways and Workflows
To better understand the mechanisms of action and experimental processes, the following diagrams are provided.
References
- 1. US4189496A - 2,3-Dihydro-5-thienylmethyl and furylmethyl-6-substituted and 6,7-disubstituted-benzofuran-2-carboxylic acid - Google Patents [patents.google.com]
- 2. WO1996003396A1 - Dihydrobenzofuran and related compounds useful as anti-inflammatory agents - Google Patents [patents.google.com]
- 3. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4163794A - 2,3-Dihydro-6,7-disubstituted-5-furoyl benzofuran-2-carboxylic acids - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives [mdpi.com]
- 8. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of Synthesized 2,3-Dihydrobenzofuran-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Experimental data for a constitutional isomer, 2,3-Dihydro-1-benzofuran-2-carboxylic acid, is presented alongside expected values for the title compound to highlight the discriminative power of each analytical method.
Overview of Analytical Techniques
The definitive structural elucidation of a synthesized organic molecule like this compound (Molecular Formula: C₉H₈O₃, Molecular Weight: 164.16 g/mol ) relies on a combination of spectroscopic methods.[3] Each technique provides unique and complementary information about the molecule's atomic composition and connectivity. The most common and powerful methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and compare it with reported data for its isomer, 2,3-Dihydro-1-benzofuran-2-carboxylic acid. This comparison is crucial for researchers to confirm the correct regiochemistry of their synthesized product.
Table 1: ¹H NMR Spectral Data Comparison (300 MHz, CDCl₃)
| Proton Assignment (Structure) | This compound (Expected δ, ppm) | 2,3-Dihydro-1-benzofuran-2-carboxylic acid (Reported δ, ppm)[4][5] | Key Differentiator |
| Carboxylic Acid (-COOH) | ~11.0 - 12.0 (s, 1H) | 11.05 (br s, 1H) | Position is not a strong differentiator. |
| Aromatic (H-4, H-6, H-7) | ~7.8-8.0 (m, 2H), ~6.8 (d, 1H) | ~7.17 (m, 2H), ~6.91 (m, 2H) | The substitution pattern on the aromatic ring creates distinct splitting patterns and chemical shifts. |
| Dihydrofuran Ring (-O-CH₂) | ~4.6 (t, 2H) | 5.24 (dd, 1H, H-2), 3.63 (dd, 1H, H-3a), 3.42 (dd, 1H, H-3b) | The signal for H-2 in the isomer is a distinct methine proton, absent in the title compound. |
| Dihydrofuran Ring (-CH₂-Ar) | ~3.2 (t, 2H) | - | The title compound has two triplet signals for the dihydrofuran protons, whereas the isomer has a more complex pattern of doublets of doublets. |
Table 2: ¹³C NMR Spectral Data Comparison (Expected δ, ppm)
| Carbon Assignment | This compound (Expected) | 2,3-Dihydro-1-benzofuran-2-carboxylic acid (Expected) | Key Differentiator |
| Carboxylic Acid (-C OOH) | ~170-175 | ~175-180 | Minor shift difference. |
| Aromatic (C4, C6, C7) | ~110-135 | ~110-130 | Different number and position of signals. |
| Aromatic (C3a, C7a) | ~125, ~160 | ~120, ~158 | Shift of the quaternary carbons attached to the furan ring. |
| Aromatic (C5) | ~128 | - | The carbon bearing the carboxyl group (C5) will be distinct from the unsubstituted C2 in the isomer. |
| Dihydrofuran Ring (-O-C H₂) | ~71 | ~78 (C-2) | The chemical shift of the dihydrofuran carbons is highly dependent on the substituent position. |
| Dihydrofuran Ring (-C H₂-Ar) | ~29 | ~32 (C-3) | Significant difference expected. |
Table 3: IR Spectroscopy Data Comparison (cm⁻¹)
| Vibrational Mode | Expected Range for Carboxylic Acids[6][7] | Key Features for this compound |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (very broad) | A very prominent, broad absorption band is expected, confirming the acid functional group.[7] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Sharp peaks indicating the aromatic ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Peaks corresponding to the -CH₂- groups of the dihydrofuran ring. |
| C=O Stretch (Carboxylic Acid) | 1730 - 1700 (dimer) | An intense, sharp peak characteristic of a conjugated carboxylic acid.[6] |
| C=C Stretch (Aromatic) | ~1600, ~1475 | Multiple sharp bands confirming the aromatic system. |
| C-O Stretch (Carboxylic Acid & Ether) | 1320 - 1210 (Acid), ~1230 (Aryl Ether) | Strong bands in this region for both the acid C-O and the aryl ether C-O-C linkage. |
| O-H Bend (Carboxylic Acid) | ~920 (broad) | A broad out-of-plane bend, another hallmark of a carboxylic acid dimer.[7] |
Table 4: Mass Spectrometry Data
| Analysis Type | Expected Result for C₉H₈O₃ | Interpretation |
| Molecular Ion Peak (M⁺) | m/z = 164 | Confirms the molecular weight of the compound.[3] |
| Key Fragmentation Peaks | m/z = 147 ([M-OH]⁺), 119 ([M-COOH]⁺) | Fragmentation pattern helps to confirm the presence of the carboxylic acid group and the dihydrobenzofuran core. |
Experimental Protocols
Detailed methodologies are provided below for the key analytical techniques used in structural validation.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Procedure:
-
Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Acquire the ¹H NMR spectrum, typically using a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
Acquire the ¹³C NMR spectrum on the same sample. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Procedure:
-
Ensure the sample is completely dry to avoid a broad O-H signal from water obscuring the spectrum.
-
For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount (1-2 mg) of the crystalline sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal first, which is automatically subtracted from the sample spectrum.
-
Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
3.3 Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Procedure:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Choose an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
For ESI, the sample solution is infused directly into the source or injected via an LC system.
-
For EI, the sample is often introduced via a direct insertion probe or a Gas Chromatography (GC) system.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to observe the molecular ion and key fragments.
-
Visualization of Validation Workflow and Structure
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and the correlation between molecular structure and spectral data.
Caption: Experimental workflow for the structural validation of a synthesized compound.
Caption: Key structure-spectrum correlations for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 76429-73-7 [smolecule.com]
- 4. 2,3-Dihydro-1-benzofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
comparative study of different synthesis routes for 2,3-Dihydrobenzofuran-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
2,3-Dihydrobenzofuran-5-carboxylic acid is a valuable building block in medicinal chemistry and materials science, notably serving as a scaffold for novel therapeutics targeting G protein-coupled receptors (GPCRs) and the NF-κB signaling pathway.[1][2] This guide provides a comparative analysis of different synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in selecting the most suitable method for their application.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through various strategies. Below is a summary of key quantitative data for two distinct methods: one proceeding via the oxidation of a readily available aldehyde precursor and another employing a palladium-catalyzed intramolecular cyclization.
| Parameter | Route 1: Oxidation of 2,3-Dihydrobenzofuran-5-carboxaldehyde | Route 2: Heck Reaction of 4-hydroxy-3-iodobenzoic acid derivative |
| Starting Materials | 2,3-Dihydrobenzofuran-5-carboxaldehyde, Hydrogen Peroxide, Diphenyl Diselenide | 4-hydroxy-3-iodobenzoic acid, Allyl alcohol |
| Overall Yield | ~90% (estimated) | Good to Excellent (literature) |
| Reaction Time | ~6 hours for oxidation step | Variable, typically several hours |
| Key Reagents | H₂O₂, Ph₂Se₂ | Pd(OAc)₂, Ligands (e.g., phosphines) |
| Reaction Conditions | Room temperature | Elevated temperatures (e.g., 40°C) |
| Advantages | Mild reaction conditions, high estimated yield for the oxidation step. | Can be adapted for asymmetric synthesis. |
| Disadvantages | Requires synthesis of the aldehyde precursor. | Requires a palladium catalyst and specific ligands. |
Experimental Protocols
Route 1: Synthesis via Oxidation of 2,3-Dihydrobenzofuran-5-carboxaldehyde
This two-step route first involves the synthesis of the aldehyde precursor, followed by its oxidation to the desired carboxylic acid.
Step 1: Synthesis of 2,3-Dihydrobenzofuran-5-carboxaldehyde
A detailed protocol for a related bromination reaction of the aldehyde is available, suggesting the aldehyde is a stable and accessible intermediate.[3] While a specific protocol for its direct synthesis is not detailed in the provided results, it is a commercially available starting material.
Step 2: Oxidation to this compound
This protocol is adapted from a general method for the selenium-catalyzed oxidation of aldehydes.[4]
Materials:
-
2,3-Dihydrobenzofuran-5-carboxaldehyde
-
Diphenyl diselenide (Ph₂Se₂)
-
Hydrogen peroxide (H₂O₂, 30% w/w)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
To a round bottom flask, add diphenyl diselenide (0.02 mmol).
-
Add hydrogen peroxide (1 mmol) and water (0.2 mL) and stir at room temperature until the reaction mixture becomes colorless.
-
Add 2,3-Dihydrobenzofuran-5-carboxaldehyde (1 mmol) to the mixture.
-
Stir the reaction vigorously for 6 hours at room temperature.
-
After completion, extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Route 2: Synthesis via Intramolecular Heck Reaction
This route involves the palladium-catalyzed intramolecular cyclization of an allylated phenolic iodide. This method is a powerful tool for the formation of the dihydrobenzofuran ring system.[5][6][7][8]
Step 1: Allylation of 4-hydroxy-3-iodobenzoic acid
The starting material, 4-hydroxy-3-iodobenzoic acid, is first protected at the carboxylic acid group (e.g., as a methyl ester) and then allylated at the phenolic hydroxyl group.
Step 2: Intramolecular Heck Reaction
The following is a general procedure based on Heck-Matsuda reactions for the synthesis of dihydrobenzofurans.[6][7]
Materials:
-
Allylated 4-hydroxy-3-iodobenzoic acid derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Chiral ligand (e.g., 2,2′-bis[(4S)-4-benzyl-2-oxazoline])
-
Base (e.g., triethylamine)
-
Solvent (e.g., DMF or acetone)
Procedure:
-
In a reaction vessel, dissolve the allylated 4-hydroxy-3-iodobenzoic acid derivative (0.1 mmol) in the chosen solvent.
-
Add palladium(II) acetate (5 mol %) and the chiral ligand (10 mol %).
-
Add the base to the reaction mixture.
-
Stir the reaction at 40°C for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product using column chromatography.
-
If the carboxylic acid was protected as an ester, a final hydrolysis step is required to yield this compound.
Visualizing the Synthesis
The following diagrams illustrate the workflows for the described synthetic routes.
Caption: Workflow for the synthesis of this compound via oxidation.
Caption: Workflow for the synthesis of this compound via Heck reaction.
References
- 1. Buy this compound | 76429-73-7 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis routes of 2,3-Dihydrobenzofuran-5-carboxaldehyde [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. An elimination/Heck coupling/allylation cascade reaction: synthesis of 2,3-dihydrobenzofurans from allenoate adducts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pure.rug.nl [pure.rug.nl]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 2,3-Dihydrobenzofuran-5-Carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating the atomic arrangement of crystalline solids, providing invaluable insights into structure-activity relationships. This guide offers a comparative analysis of the X-ray crystallographic data of 2,3-Dihydrobenzofuran-5-Carboxylic Acid derivatives and contrasts this powerful technique with other analytical methods.
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The precise spatial arrangement of substituents on this core structure, often dictated by stereochemistry at the C2 and C3 positions, can significantly influence its interaction with biological targets.[1] X-ray crystallography provides an unambiguous determination of this stereochemistry and reveals detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Crystallographic Data of 2,3-Dihydrobenzofuran Derivatives: A Comparative Overview
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |
| 3-(Propan-2-ylidene)benzofuran-2(3H)-one | C₁₁H₁₀O₂ | Monoclinic | P2₁/c | 7.1869(3) | 18.0636(10) | 13.1656(7) | 96.763(3) | 8 |
| Compound 33 (a dihydrobenzofuran derivative) | Not Specified | Monoclinic | P2₁ | Not Specified | Not Specified | Not Specified | Not Specified | 2 |
Data for 3-(Propan-2-ylidene)benzofuran-2(3H)-one sourced from a study by Palmer et al.[4] Data for Compound 33, a potent cannabinoid receptor 2 agonist, sourced from a study on 2,3-Dihydro-1-Benzofuran Derivatives.[5]
This data highlights the common monoclinic crystal system for these derivatives. The presence of multiple molecules in the asymmetric unit (Z' > 1), as seen for 3-(Propan-2-ylidene)benzofuran-2(3H)-one, can provide valuable information on conformational polymorphism.
The Experimental Pathway: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a meticulous process. The following workflow outlines the key stages involved in the X-ray crystallographic analysis of small molecules like this compound derivatives.
Experimental Protocol for Single-Crystal X-ray Diffraction
A generalized protocol for the crystallographic analysis of a this compound derivative is as follows:
-
Crystallization: High-quality single crystals are paramount for successful X-ray diffraction analysis.[6][7] Common techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.[8]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[7] The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.[5] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.
-
Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections. The structure is then "solved" using computational methods such as direct methods or Patterson methods to obtain an initial model of the electron density.[7]
-
Structure Refinement: The initial structural model is refined against the experimental diffraction data. This iterative process involves adjusting atomic positions, displacement parameters, and other structural parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
A Comparative Look: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides unparalleled detail in the solid state, other analytical techniques offer complementary information.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement in the solid state, absolute configuration, bond lengths, bond angles, intermolecular interactions. | Unambiguous structural determination.[9] | Requires high-quality single crystals, which can be challenging to grow; provides a static picture of the molecule.[10] |
| NMR Spectroscopy | Information about the molecular structure in solution, connectivity of atoms, stereochemistry, and dynamic processes. | Provides data on the molecule's solution-state conformation and dynamics; non-destructive.[11][12] | Structure determination for larger molecules can be complex; may not provide the same level of precision for bond lengths and angles as crystallography.[13] |
| Mass Spectrometry | Provides the molecular weight and information about the molecular formula and fragmentation patterns. | High sensitivity; requires very small amounts of sample. | Does not provide information about the 3D structure or stereochemistry. |
| Computational Modeling | Theoretical prediction of molecular structure, conformation, and properties. | Can provide insights into structures that are difficult to study experimentally; can be used to predict properties. | The accuracy of the results is dependent on the level of theory and the computational methods used. |
Biological Relevance and Signaling Pathways
Derivatives of 2,3-dihydrobenzofuran have been investigated for their potential to modulate various biological targets. For instance, certain derivatives act as potent and selective agonists of the cannabinoid receptor 2 (CB2), which is implicated in pain and inflammation.[5] Others have been shown to inhibit the NF-κB signaling pathway, a key player in cancer and inflammation.[3]
References
- 1. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. iucr.org [iucr.org]
- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. news-medical.net [news-medical.net]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
A Comparative Guide to Purity Assessment of 2,3-Dihydrobenzofuran-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for 2,3-Dihydrobenzofuran-5-Carboxylic Acid, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of four common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Differential Scanning Calorimetry (DSC). Each method's principles, experimental protocols, and performance metrics are detailed to aid researchers in selecting the most appropriate technique for their specific needs.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a broad range of compounds.[1] For aromatic carboxylic acids, reversed-phase HPLC is a common and effective method.[2][3]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Chromatographic System: Utilize a standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution is often used to separate the main compound from any potential impurities. A common mobile phase consists of:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program: A typical gradient might start at 80% A / 20% B, ramping to 20% A / 80% B over 20 minutes.
-
Detection: Monitor the elution at a wavelength of 254 nm, where the benzofuran chromophore exhibits strong absorbance.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
References
- 1. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Biological Targets of 2,3-Dihydrobenzofuran-5-Carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the identified biological targets for analogs of 2,3-Dihydrobenzofuran-5-Carboxylic Acid. The information presented herein is curated from publicly available scientific literature and is intended to facilitate further research and drug discovery efforts in this chemical space. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Overview of Biological Targets
Analogs of this compound have been investigated for their potential to modulate several key biological targets implicated in a range of therapeutic areas, including inflammation, pain, metabolic disorders, and oncology. The core scaffold of 2,3-dihydrobenzofuran has been identified as a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological macromolecules.[1] Primary targets identified for analogs of this scaffold include the nuclear factor-kappa B (NF-κB) signaling pathway, the cannabinoid receptor 2 (CB2), peroxisome proliferator-activated receptor alpha (PPARα), and microsomal prostaglandin E2 synthase-1 (mPGES-1).
Quantitative Comparison of Biological Activity
The following tables summarize the biological activities of various this compound analogs and related derivatives against their identified targets. It is important to note that much of the detailed quantitative data available is for the 2,3-dihydrobenzofuran-2-carboxylic acid isomer; however, this information provides valuable insights into the potential activities of the 5-carboxylic acid analogs.
Table 1: Inhibition of NF-κB Transcriptional Activity
| Compound ID | Description | Cell Line | Assay Type | IC50 | Reference |
| Series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives | Novel synthesized compounds | Various human cancer cell lines (ACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3) | Cytotoxicity (SRB assay) and inhibition of LPS-induced NF-κB transcriptional activity | Specific IC50 values for NF-κB inhibition not provided, but potent cytotoxic activities at low micromolar concentrations were reported. | [2] |
| Compound 5d (piperazine/benzofuran hybrid) | Novel synthesized compound | RAW-264.7 macrophages | Inhibition of NO production (as an indicator of anti-inflammatory activity related to NF-κB) | 52.23 ± 0.97 µM | [3] |
Table 2: Cannabinoid Receptor 2 (CB2) Agonism
| Compound ID | Description | Assay Type | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| MDA7 (Compound 18) | Racemic 3,3-disubstituted-2,3-dihydro-1-benzofuran derivative | Competitive Radioligand Binding ([3H]CP55940) | 1.9 ± 0.3 | - | - | [4] |
| MDA104 (Compound 33 - S-enantiomer of MDA7) | Active enantiomer | Competitive Radioligand Binding ([3H]CP55940) | - | - | - | [4] |
| MDA42 (Compound 19) | 3,3-disubstituted-2,3-dihydro-1-benzofuran derivative | Competitive Radioligand Binding ([3H]CP55940) | 0.9 ± 0.2 | - | - | [4] |
| MDA39 (Compound 30) | 3,3-disubstituted-2,3-dihydro-1-benzofuran derivative | Competitive Radioligand Binding ([3H]CP55940) | 1.1 ± 0.2 | - | - | [4] |
| Various Pyrazolo[3,4-b]pyridine-5-carboxamides | CB2 Receptor Partial Agonists | cAMP Functional Assay | - | 323 ± 29 | 52 ± 5 | [5] |
Table 3: Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism
| Compound ID | Description | Assay Type | EC50 (nM) | Selectivity vs. PPARγ/δ | Reference |
| Series of 2,3-dihydrobenzofuran-2-carboxylic acids | Novel synthesized compounds | PPAR Transactivation Assay | Highly potent and subtype-selective | Data within the full publication | [6][7] |
| Compound A-4 | Identified through virtual screening | PPAR Transactivation Assay | 17,970 ± 580 | Selective for PPARα over PPARβ/δ and PPARγ | [8] |
Table 4: Microsomal Prostaglandlin E2 Synthase-1 (mPGES-1) Inhibition
| Compound ID | Description | Assay Type | IC50 (µM) | Reference |
| Compound 19 | Dihydrobenzofuran derivative | Cell-free enzyme assay | ~2 | [9] |
| Compound 20 | Dihydrobenzofuran derivative | Cell-free enzyme assay | ~2 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the replication and validation of the presented findings.
NF-κB Luciferase Reporter Assay
This assay is designed to measure the transcriptional activity of NF-κB.
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence upon the addition of a substrate.
Protocol:
-
Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and transfected with the NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[10][11]
-
Compound Treatment: After 24 hours of transfection, the medium is replaced with fresh medium containing the test compounds at various concentrations.
-
Stimulation: Cells are stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (typically 6-24 hours).[10][12]
-
Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.[11][13]
Cannabinoid Receptor 2 (CB2) Competitive Radioligand Binding Assay
This assay determines the binding affinity of a compound to the CB2 receptor.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the CB2 receptor.
Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization and centrifugation.[4]
-
Binding Reaction: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.[4]
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
CB2 Receptor cAMP Functional Assay
This assay measures the functional activity of a compound as an agonist or antagonist at the CB2 receptor.
Principle: The CB2 receptor is coupled to the Gi/o protein, which inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of a compound to modulate cAMP levels.
Protocol:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human CB2 receptor are cultured in appropriate media.
-
Compound Treatment: Cells are pre-incubated with the test compound at various concentrations.
-
Stimulation: Intracellular cAMP levels are stimulated with forskolin, an adenylyl cyclase activator.
-
cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using a suitable detection kit, such as a competitive immunoassay or a FRET-based biosensor.[14]
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that inhibits 50% of the response to a known agonist (IC50) is calculated.
PPARα Transactivation Assay
This assay measures the ability of a compound to activate the transcriptional activity of PPARα.
Principle: Similar to the NF-κB assay, this method uses a reporter gene (e.g., luciferase) under the control of a PPARα response element.
Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is co-transfected with a PPARα expression vector and a luciferase reporter plasmid containing a PPAR response element.
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compounds.
-
Incubation: The cells are incubated for 24-48 hours to allow for gene expression.
-
Lysis and Luminescence Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold activation of luciferase expression relative to a vehicle control is calculated, and the EC50 value is determined.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of mPGES-1.
Principle: The assay quantifies the production of prostaglandin E2 (PGE2) from its precursor, prostaglandin H2 (PGH2), by mPGES-1 in a cell-free system.
Protocol:
-
Enzyme Source: Microsomes containing human mPGES-1 are prepared from a suitable source, such as IL-1β-stimulated A549 cells or a recombinant expression system.[15]
-
Reaction Mixture: The reaction is carried out in a buffer containing glutathione (a necessary cofactor for mPGES-1 activity).[16]
-
Inhibition: The enzyme is pre-incubated with various concentrations of the test compound.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate PGH2 and incubated for a short period (e.g., 60 seconds). The reaction is then terminated by the addition of a stop solution (e.g., containing a reducing agent like stannous chloride).[16]
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a specific method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated.
Visualizations
The following diagrams illustrate key signaling pathways and a representative experimental workflow relevant to the biological targets of this compound analogs.
Caption: Canonical NF-κB signaling pathway and the inhibitory action of 2,3-dihydrobenzofuran analogs.
Caption: CB2 receptor signaling pathway activated by 2,3-dihydrobenzofuran analogs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. indigobiosciences.com [indigobiosciences.com]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2,3-Dihydrobenzofuran-5-Carboxylic Acid-Based Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of biological macromolecules. This guide provides a comparative analysis of the efficacy of various inhibitors based on the 2,3-dihydrobenzofuran-5-carboxylic acid framework. The information is presented to facilitate objective comparison and support further drug discovery and development efforts.
Data Presentation: Comparative Efficacy of Inhibitors
The following table summarizes the in vitro potency of several this compound derivatives against various biological targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID/Reference | Target | IC50 (µM) | Cell Line/Assay Conditions |
| PARP-1 Inhibitors | |||
| Compound 3 | PARP-1 | 9.45 | Enzyme Inhibitory Assay[1][2] |
| rac-13a | PARP-1 | 10.44 | Enzyme Inhibitory Assay[1][2] |
| (R)-(-)-13a | PARP-1 | 6.34 | Enzyme Inhibitory Assay[1][2] |
| (S)-(+)-13a | PARP-1 | 8.44 | Enzyme Inhibitory Assay[1][2] |
| rac-13c | PARP-1 | 2.45 | Enzyme Inhibitory Assay[1] |
| (-)-13c | PARP-1 | 1.53 | Enzyme Inhibitory Assay[1] |
| (+)-13c | PARP-1 | 3.62 | Enzyme Inhibitory Assay[1] |
| 58 | PARP-1 | 0.531 | Enzyme Inhibitory Assay[1][2] |
| 66 | PARP-1 | 0.718 - 0.079 | Enzyme Inhibitory Assay[1][2] |
| NF-κB Inhibitors | |||
| KL-1156 (Reference) | NF-κB Translocation | - | LPS-stimulated RAW 264.7 cells[3] |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | NF-κB Transcriptional Activity | - | Potent Inhibition Observed[3] |
| mPGES-1 Inhibitors | |||
| Compound 19 | mPGES-1 | Low µM range | Biochemical Interference Assay[4] |
| Compound 20 | mPGES-1 | Low µM range | Biochemical Interference Assay[4] |
| 5-HT3 Receptor Antagonists | |||
| Compound 24 | 5-HT3 Receptor | Ki = 0.055 nM | Receptor Binding Assay[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may have been adapted for the specific studies referenced.
PARP-1 Enzyme Inhibition Assay (Chemiluminescent)
This assay quantifies the activity of PARP-1 by measuring the incorporation of biotinylated NAD+ into histone proteins.
-
Plate Preparation: A 96-well plate is pre-coated with histone proteins, which serve as the substrate for PARP-1. The wells are then blocked to prevent non-specific binding.
-
Reaction Mixture: A master mix is prepared containing PARP-1 enzyme, activated DNA (to stimulate enzyme activity), and biotinylated NAD+.
-
Inhibitor Addition: The this compound-based inhibitors, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at various concentrations. A vehicle control (DMSO alone) is also included.
-
Enzymatic Reaction: The reaction is initiated by adding the master mix to the wells. The plate is incubated at room temperature to allow for the PARP-1 catalyzed biotinylation of histones.
-
Detection: Streptavidin-conjugated Horseradish Peroxidase (HRP) is added to the wells, which binds to the biotinylated histones. After a further incubation, a chemiluminescent HRP substrate is added.
-
Data Acquisition: The luminescence, which is proportional to PARP-1 activity, is measured using a microplate reader.
-
Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
NF-κB Transcriptional Activity Assay (ELISA-based)
This assay measures the activation of the NF-κB signaling pathway by quantifying the amount of the p65 subunit of NF-κB bound to a specific DNA consensus sequence.
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are cultured and then stimulated with lipopolysaccharide (LPS) in the presence or absence of the test inhibitors for a specified period.
-
Nuclear Extraction: Nuclear extracts are prepared from the cells. In unstimulated cells, NF-κB is sequestered in the cytoplasm. Upon stimulation, the p65 subunit translocates to the nucleus.
-
Binding Assay: The nuclear extracts are added to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus DNA binding site.
-
Detection: A primary antibody specific for the p65 subunit of NF-κB is added to the wells, followed by a secondary antibody conjugated to HRP.
-
Signal Generation: A colorimetric or chemiluminescent HRP substrate is added to the wells. The resulting signal is proportional to the amount of NF-κB p65 bound to the DNA.
-
Data Acquisition and Analysis: The absorbance or luminescence is measured using a microplate reader. The inhibitory effect is determined by comparing the signal from inhibitor-treated cells to that of LPS-stimulated, untreated cells.
Sulforhodamine B (SRB) Cytotoxicity Assay
This colorimetric assay is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Plating: Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound-based inhibitors for a specified period (e.g., 48-72 hours).
-
Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C.
-
Staining: The TCA is removed, and the plates are washed. Sulforhodamine B (SRB) solution is added to each well and incubated at room temperature to allow the dye to bind to cellular proteins.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with a Tris base solution.
-
Data Acquisition: The absorbance is measured at approximately 510 nm using a microplate reader. The absorbance is directly proportional to the cell number.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and IC50 values are determined.[3][5][6][7][8]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for inhibitor evaluation.
Caption: The PARP-1 signaling pathway in response to DNA damage.
Caption: The canonical NF-κB signaling pathway activated by LPS.
Caption: A general experimental workflow for inhibitor screening and evaluation.
References
- 1. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. SRB assay for measuring target cell killing [protocols.io]
- 8. scispace.com [scispace.com]
Unveiling the Molecular Blueprint: A Comparative Guide to the Mechanism of Action of 2,3-Dihydrobenzofuran-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2,3-dihydrobenzofuran-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating significant potential in oncology and inflammatory diseases. This guide provides an objective comparison of the performance of these derivatives, supported by experimental data, to elucidate their mechanism of action and benchmark them against established alternatives.
Core Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
A significant body of research points towards the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways as the primary mechanism driving the anti-inflammatory and anticancer effects of this compound derivatives.[1][2][3][4]
NF-κB Signaling Pathway:
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, cell proliferation, and survival.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and activate the transcription of target genes.
This compound derivatives have been shown to inhibit LPS-induced NF-κB transcriptional activity.[2][4][5] The proposed mechanism involves the inhibition of IKK phosphorylation, which in turn prevents IκBα degradation and the subsequent nuclear translocation of NF-κB.
NF-κB Signaling Inhibition
MAPK Signaling Pathway:
The MAPK cascade is another critical pathway involved in cellular responses to external stimuli. It consists of a series of protein kinases, including ERK, JNK, and p38, that are sequentially phosphorylated and activated. Dysregulation of this pathway is also implicated in cancer and inflammation. Studies have demonstrated that certain benzofuran derivatives can inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, in a dose-dependent manner.
MAPK Signaling Inhibition
Quantitative Performance: Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values demonstrate potent anticancer activity, often in the low micromolar range.
| Derivative/Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Compound 35 (a derivative) | ACHN | Renal Cancer | 2.74 (GI50) | [6] |
| HCT15 | Colon Cancer | 2.37 (GI50) | [6] | |
| MM231 | Breast Cancer | 2.20 (GI50) | [6] | |
| NUGC-3 | Gastric Cancer | 2.48 (GI50) | [6] | |
| NCI-H23 | Lung Cancer | <10 (GI50) | [6] | |
| Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide (3m) | ACHN | Renal Cancer | Potent (low µM) | [5] |
| HCT15 | Colon Cancer | Potent (low µM) | [5] | |
| MM231 | Breast Cancer | Potent (low µM) | [5] | |
| NUGC-3 | Gastric Cancer | Potent (low µM) | [5] | |
| NCI-H23 | Lung Cancer | Potent (low µM) | [5] | |
| PC-3 | Prostate Cancer | Potent (low µM) | [5] | |
| Fluorinated Dihydrobenzofuran Derivative (Compound 1) | HCT116 | Colorectal Adenocarcinoma | ~70% proliferation inhibition | [7][8][9][10] |
| Fluorinated Dihydrobenzofuran Derivative (Compound 2) | HCT116 | Colorectal Adenocarcinoma | ~70% proliferation inhibition | [7][8][9][10] |
| Doxorubicin (Reference Drug) | MCF-7 | Breast Cancer | 2.8 ± 0.9 | [11] |
| A549 | Lung Cancer | 8.03 - 27.88 | [11] | |
| HeLa | Cervical Cancer | 8.03 - 27.88 | [11] | |
| MDA-MB-231 | Breast Cancer | 8.03 - 27.88 | [11] |
Comparative Anti-Inflammatory Activity
The anti-inflammatory potential of these derivatives has been benchmarked against established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib. Certain derivatives have demonstrated comparable or even superior in vivo anti-inflammatory activity with a more favorable gastrointestinal side effect profile.[12][13]
| Compound | In Vitro COX-2 Inhibition (IC50) | In Vivo Anti-inflammatory Activity | Gastrointestinal Ulcer Index | Reference |
| Celecoxib | 0.16 µM | Standard | Standard | [14] |
| Celecoxib Derivative 16 | No significant inhibition | Higher than Celecoxib | More favorable than Celecoxib | [12] |
| Celecoxib Derivative 21 | No significant inhibition | Higher than Celecoxib | More favorable than Celecoxib | [12] |
| Isosteric Celecoxib Derivative 5l | SI = 295.9 | Comparable to Celecoxib | 5.2 | [15] |
Alternative Mechanisms of Action
Beyond NF-κB and MAPK inhibition, research has uncovered other potential mechanisms of action for this compound derivatives, highlighting their versatility.
-
Cannabinoid Receptor 2 (CB2) Agonism: A series of these derivatives have been designed as potent and selective CB2 agonists, a promising target for the treatment of neuropathic pain due to the receptor's primary expression in immune tissues, avoiding the psychoactive effects associated with CB1 agonism.[16]
-
Peroxisome Proliferator-Activated Receptor α (PPARα) Agonism: Certain derivatives have shown high potency and selectivity for PPARα, a nuclear receptor that regulates lipid metabolism. In animal models of dyslipidemia, these compounds exhibited excellent cholesterol- and triglyceride-lowering activity at doses much lower than the existing PPARα agonist, fenofibrate.[5]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are outlined below.
Cytotoxicity and Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives or control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16][17][18][19]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[16][17][19]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Workflow
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with an NF-κB luciferase reporter plasmid (containing NF-κB response elements driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).[10][18]
-
Compound Treatment: Treat the transfected cells with the this compound derivatives for a defined period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as LPS or TNF-α.
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[18]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A decrease in normalized luciferase activity in the presence of the derivative indicates inhibition of NF-κB transcriptional activity.
Western Blot Analysis of Phosphorylated MAPK
This technique is used to detect and quantify the levels of phosphorylated (activated) MAPK proteins.[7]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the derivatives and/or a stimulus, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with antibodies against the total forms of ERK, JNK, and p38 to normalize the phosphorylated protein levels to the total protein levels.[9][20]
Conclusion
This compound derivatives represent a promising class of compounds with multifaceted mechanisms of action. Their ability to potently inhibit the NF-κB and MAPK signaling pathways provides a strong rationale for their development as anticancer and anti-inflammatory agents. Furthermore, the exploration of their activity on other targets, such as cannabinoid and PPAR receptors, opens up new avenues for therapeutic applications. The data presented in this guide underscores the therapeutic potential of this scaffold and provides a solid foundation for further research and development in this area.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential substrate specificity of ERK, JNK, and p38 MAP kinases toward connexin 43 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Dihydro-1-benzofuran-2-carboxylic acid | 1914-60-9 | Benchchem [benchchem.com]
- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. New celecoxib derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and evaluation of carboxylic acid-substituted celecoxib isosteres as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2,3-Dihydrobenzofuran-5-Carboxylic Acid: A Procedural Guide
Immediate Safety and Handling
Before beginning any disposal-related activities, it is imperative to handle 2,3-Dihydrobenzofuran-5-Carboxylic Acid with appropriate caution. Based on available safety information, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (if dusts may be generated) | To prevent inhalation of the compound. |
Spill Management Protocol
In the event of a spill, prompt and correct action is essential to contain the material and mitigate any potential hazards.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity and restrict access to the contaminated zone.
-
Ventilate the Area: Ensure adequate ventilation, if it is safe to do so.
-
Contain the Spill:
-
For solid material: Carefully sweep the spilled compound to avoid generating dust. Lightly moistening the material with an inert solvent may help to minimize airborne particles.
-
For solutions: Absorb the spill using an inert material such as vermiculite, dry sand, or specialized chemical absorbent pads. Do not use combustible materials like sawdust.
-
-
Collect the Waste: Place the contained material and any contaminated absorbents into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated clothing, PPE, and cleanup materials must be collected and disposed of as hazardous waste.
Disposal of Unused or Waste Material
Unused or waste this compound and its containers must be treated as hazardous chemical waste and disposed of in accordance with all applicable local, state, and federal regulations.
Primary Disposal Method:
The recommended method for the disposal of this chemical is to transfer the waste to a licensed hazardous waste disposal facility.[1] These facilities are equipped to handle and treat chemical waste in a manner that is safe for both personnel and the environment.
On-Site Neutralization:
While chemical neutralization may be a possibility in some industrial settings, it is not a recommended procedure for routine laboratory disposal of this compound without established and validated protocols.
Experimental Protocol: Waste Collection
-
Segregation: Ensure that waste this compound is not mixed with other waste streams.
-
Containerization: Place the chemical waste in a suitable, clearly labeled, and sealed container.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2,3-Dihydrobenzofuran-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dihydrobenzofuran-5-Carboxylic Acid (CAS 76429-73-7) in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
While comprehensive toxicological data for this compound is not fully available, it is classified as an irritant and may be harmful by ingestion or inhalation.[1] It is known to be irritating to mucous membranes and the upper respiratory tract.[1] Structurally similar compounds can cause skin irritation, serious eye damage, and respiratory irritation.[2] Therefore, a stringent personal protective equipment (PPE) regimen is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles or a face shield | Must meet ANSI Z87.1 or equivalent standards. A face shield worn over goggles is recommended when splashing is a risk. |
| Skin and Body Protection | Chemical-resistant lab coat and disposable gloves | A flame-resistant lab coat is advisable. Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.[1] |
| Respiratory Protection | Use within a certified chemical fume hood | All handling of the compound should occur in a well-ventilated laboratory, inside a certified chemical fume hood to minimize inhalation exposure.[1] |
| Footwear | Closed-toe shoes | Shoes must fully cover the feet to offer protection from potential spills. |
Safe Handling and Operational Workflow
Meticulous adherence to a standardized workflow is paramount to minimize exposure and prevent accidents.
Experimental Protocol: Step-by-Step Handling
-
Preparation : Before beginning any work, ensure all required PPE is worn correctly.[1] Verify that the chemical fume hood is functioning properly. Assemble all necessary glassware, reagents, and labeled waste containers within the fume hood.
-
Weighing and Transfer : Carefully weigh the solid this compound on a tared weigh boat inside the fume hood. Avoid creating dust.[2] Transfer the compound to the reaction vessel.
-
Reaction : Conduct all experimental procedures involving the compound within the confines of the fume hood.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is crucial.
-
Inhalation : If inhaled, move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]
-
Skin Contact : In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[1][3]
-
Eye Contact : If the compound comes into contact with the eyes, flush with clean, running water for a minimum of 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Ingestion : If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spills : For minor spills, clean up immediately using dry procedures to avoid generating dust. Wear appropriate PPE, including a dust respirator. Place the spilled material into a clean, dry, labeled, and sealed container for disposal. For major spills, evacuate the area and alert the appropriate emergency response team.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Protocol
-
Segregation : All materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, must be considered hazardous waste.
-
Liquid Waste : Collect all unused solutions and reaction mixtures in a designated, sealed, and clearly labeled hazardous waste container.
-
Solid Waste : Place all contaminated solid waste in a separate, appropriately labeled hazardous waste container.
-
Final Disposal : All waste must be disposed of through an approved hazardous waste disposal service in accordance with local, state, and federal regulations. Do not pour any waste down the drain.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
